2,6-Dibromo-4-isopropylaniline
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dibromo-4-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br2N/c1-5(2)6-3-7(10)9(12)8(11)4-6/h3-5H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEBZUFROMNDEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)Br)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00147141 | |
| Record name | 2,6-Dibromo-4-n-propylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00147141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10546-65-3 | |
| Record name | 2,6-Dibromo-4-(1-methylethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10546-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dibromo-4-n-propylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010546653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dibromo-4-n-propylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00147141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,6-Dibromo-4-isopropylaniline: Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dibromo-4-isopropylaniline is a halogenated aromatic amine that serves as a crucial building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its unique substitution pattern, featuring a sterically hindered amino group and reactive bromine atoms, makes it a versatile intermediate for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound in the field of drug discovery and development. Detailed experimental protocols, data presentation in structured tables, and visualizations of synthetic pathways are included to facilitate its practical application in the laboratory.
Physicochemical Properties
This compound is a solid at room temperature, with properties sourced from various chemical suppliers. A summary of its key physical and chemical data is presented below.
| Property | Value | Reference |
| Chemical Formula | C₉H₁₁Br₂N | [1] |
| Molecular Weight | 293.00 g/mol | [2] |
| IUPAC Name | This compound | |
| CAS Number | 10546-65-3 | [1] |
| Appearance | Cream or pale pink/green powder/solid | [3] |
| Melting Point | 43.5-49.5 °C | [3] |
| Purity | ≥98% | [2] |
| InChI Key | CJEBZUFROMNDEK-UHFFFAOYSA-N | |
| SMILES | CC(C)C1=CC(Br)=C(N)C(Br)=C1 | [2] |
| Storage Temperature | Room temperature, in a dark, inert atmosphere |
Synthesis of this compound
The synthesis of this compound typically involves the direct bromination of 4-isopropylaniline. The strong activating and ortho-, para-directing effect of the amino group, combined with the para-directing effect of the isopropyl group, facilitates the introduction of two bromine atoms at the ortho positions relative to the amino group.
General Reaction Scheme
Caption: General synthesis of this compound.
Experimental Protocol (Representative)
Materials:
-
4-Isopropylaniline
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Acetic acid (glacial) or other suitable solvent (e.g., Dichloromethane)
-
Sodium thiosulfate solution (for quenching excess bromine)
-
Sodium bicarbonate solution (for neutralization)
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Anhydrous sodium sulfate (for drying)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-isopropylaniline (1 equivalent) in glacial acetic acid. Cool the solution in an ice bath to 0-5 °C.
-
Bromination: Slowly add a solution of bromine (2.1 equivalents) in glacial acetic acid dropwise to the cooled aniline solution with vigorous stirring. Maintain the temperature below 10 °C throughout the addition. Alternatively, N-Bromosuccinimide (2.1 equivalents) can be used as the brominating agent, often in a solvent like dichloromethane.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, pour the mixture into a beaker containing ice water.
-
Quench any unreacted bromine by adding a saturated solution of sodium thiosulfate until the reddish-brown color disappears.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
-
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the development of new therapeutic agents. The presence of two bromine atoms allows for selective functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The amino group can also be further modified, providing multiple points for molecular diversification.
Role as a Versatile Building Block
The strategic placement of the bromine atoms ortho to the amino group provides a scaffold that can be elaborated into a variety of heterocyclic systems or biaryl compounds, which are common motifs in bioactive molecules.
Caption: Synthetic utility of this compound.
Potential in Kinase Inhibitor Scaffolds
Substituted anilines are prevalent core structures in many kinase inhibitors, which are a significant class of drugs used in oncology and immunology. The 2,6-disubstituted aniline motif can serve as a key pharmacophore that interacts with the hinge region of the kinase ATP-binding site. The isopropyl group at the 4-position can be utilized to modulate solubility and other pharmacokinetic properties.
Safety Information
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
| Hazard Statement | Description |
| H301 | Toxic if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Statements: P261, P264, P270, P271, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338.[4]
Conclusion
This compound is a commercially available and synthetically accessible intermediate with significant potential in medicinal chemistry and drug development. Its well-defined structure and multiple points for chemical modification make it an attractive starting material for the synthesis of diverse compound libraries aimed at various biological targets. This guide provides essential information for researchers and scientists to effectively utilize this compound in their synthetic endeavors.
Disclaimer: The provided experimental protocol is a representative example based on general chemical principles. Researchers should always consult relevant safety data sheets (SDS) and perform their own risk assessments before conducting any chemical synthesis. The reaction conditions may require optimization for specific laboratory settings and scales.
References
Technical Guide: Spectral Analysis of 2,6-Dibromo-4-isopropylaniline (CAS 10546-65-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available and predicted spectral data for 2,6-Dibromo-4-isopropylaniline. The information herein is intended to support research and development activities by offering a comprehensive spectroscopic profile of this compound, complete with experimental protocols and a generalized analytical workflow.
Compound Information
| Parameter | Value |
| IUPAC Name | 2,6-dibromo-4-(propan-2-yl)aniline |
| CAS Number | 10546-65-3 |
| Molecular Formula | C₉H₁₁Br₂N |
| Molecular Weight | 293.00 g/mol |
| Chemical Structure |
|
Spectroscopic Data
Mass Spectrometry
The mass spectrum of this compound is characterized by a distinctive isotopic pattern due to the presence of two bromine atoms. The two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, have nearly equal natural abundance (50.69% and 49.31%, respectively). This results in a characteristic M, M+2, and M+4 isotopic cluster for the molecular ion peak.
Table 1: Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 291 | Moderate | [M]⁺ (C₉H₁₁⁷⁹Br₂N)⁺ |
| 293 | High | [M+2]⁺ (C₉H₁₁⁷⁹Br⁸¹BrN)⁺ |
| 295 | Moderate | [M+4]⁺ (C₉H₁₁⁸¹Br₂N)⁺ |
| 276, 278, 280 | Moderate | [M-CH₃]⁺ |
| 212, 214 | Low | [M-Br]⁺ |
| 133 | Low | [M-2Br]⁺ |
Note: The relative intensities are approximate and can vary depending on the instrument and experimental conditions.
Infrared (IR) Spectroscopy
The infrared spectrum provides information about the functional groups present in the molecule. As a primary aromatic amine, this compound is expected to show characteristic N-H stretching and bending vibrations. The presence of the aromatic ring and alkyl substituent will also be evident.
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3450-3350 | Medium, Sharp (doublet) | N-H asymmetric and symmetric stretching |
| ~3050 | Weak | Aromatic C-H stretching |
| ~2960-2870 | Medium | Aliphatic C-H stretching (isopropyl group) |
| ~1620 | Strong | N-H bending (scissoring) |
| ~1550 | Medium | Aromatic C=C stretching |
| ~1465 | Medium | C-H bending (isopropyl group) |
| ~1270 | Strong | Aromatic C-N stretching |
| ~870 | Strong | Aromatic C-H out-of-plane bending (isolated H) |
| ~600-550 | Strong | C-Br stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2 | s | 2H | Ar-H |
| ~4.5 | br s | 2H | -NH₂ |
| ~2.8 | septet | 1H | -CH(CH₃)₂ |
| ~1.2 | d | 6H | -CH(CH₃)₂ |
Table 4: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~142 | C-NH₂ |
| ~138 | C-isopropyl |
| ~128 | Ar-CH |
| ~109 | C-Br |
| ~34 | -CH(CH₃)₂ |
| ~24 | -CH(CH₃)₂ |
Experimental Protocols
The following are generalized protocols for obtaining the spectral data described above. Instrument parameters should be optimized for the specific sample and equipment used.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.
-
Instrument: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer can be used.
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Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.
-
Acquisition Mode: Full scan mode, typically from m/z 50 to 500.
-
Data Analysis: Identify the molecular ion cluster and major fragment ions. Compare the observed isotopic pattern for bromine-containing fragments with theoretical distributions.
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The spectrum is automatically ratioed against the background by the instrument software. Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Approximately 16 ppm.
-
Number of Scans: 8-16.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: Approximately 250 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Integrate the ¹H NMR signals and pick peaks for both ¹H and ¹³C spectra.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.
An In-depth Technical Guide to 2,6-Dibromo-4-isopropylaniline
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,6-Dibromo-4-isopropylaniline is a substituted aniline compound characterized by a benzene ring functionalized with an amino group, two bromine atoms, and an isopropyl group. Its unique substitution pattern, featuring bulky ortho-bromo groups and a para-isopropyl substituent, makes it a valuable intermediate in synthetic organic chemistry. The presence of multiple reactive sites—the nucleophilic amino group and the bromine atoms suitable for cross-coupling reactions—positions it as a versatile building block for the synthesis of complex molecular architectures. This document provides a comprehensive overview of its molecular structure, physicochemical properties, spectroscopic characterization, a plausible synthetic pathway, and safety information, tailored for professionals in chemical research and drug development.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is defined by an aniline core with bromine atoms at positions 2 and 6, and an isopropyl group at position 4. This arrangement sterically hinders the amino group and influences the electronic properties of the aromatic ring.
Caption: 2D structure of this compound.
Chemical Identifiers and Properties
Quantitative data for this compound are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | 2,6-dibromo-4-(propan-2-yl)aniline | |
| CAS Number | 10546-65-3 | |
| Molecular Formula | C₉H₁₁Br₂N | |
| Molecular Weight | 293.00 g/mol | |
| SMILES | CC(C)C1=CC(Br)=C(N)C(Br)=C1 | |
| InChI Key | CJEBZUFROMNDEK-UHFFFAOYSA-N | |
| Appearance | Cream or pale pink or pale green powder | |
| Melting Point | 43.5-49.5°C | |
| Purity | ≥97.5% (GC) | |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | |
| LogP | 3.9172 |
Proposed Synthesis Pathway
A plausible and efficient method for the synthesis of this compound is the direct electrophilic bromination of 4-isopropylaniline. The amino group is a strong activating group, directing the electrophiles (Br⁺) to the ortho and para positions. Since the para position is already occupied by the isopropyl group, bromination occurs at the two available ortho positions.
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
This protocol describes a general procedure for the laboratory-scale synthesis of this compound from 4-isopropylaniline.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-isopropylaniline (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane. Cool the solution to 0-5°C using an ice bath.
-
Reagent Addition: Prepare a solution of bromine (2.1 eq) in the same solvent. Add the bromine solution dropwise to the stirred aniline solution via the dropping funnel, ensuring the internal temperature does not exceed 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture into a beaker containing an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted bromine. If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, neutralize the mixture with a base (e.g., NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
Spectroscopic Characterization
While specific experimental spectra for this compound are not widely published, its structure allows for the reliable prediction of its key spectroscopic features. The NIST Chemistry WebBook indicates the availability of IR and mass spectrometry data for this compound.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic, amine, and isopropyl protons.
| Protons | Predicted δ (ppm) | Multiplicity | Integration | Coupling (J) Hz |
| -CH ₃ (isopropyl) | ~1.2 | Doublet (d) | 6H | ~7.0 |
| -CH (isopropyl) | ~2.8 | Septet (sept) | 1H | ~7.0 |
| -NH ₂ (amine) | ~4.5 | Broad Singlet (br s) | 2H | N/A |
| Ar-H (aromatic) | ~7.2 | Singlet (s) | 2H | N/A |
Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Parameters: Use a standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands corresponding to the N-H, C-H, and C-Br bonds.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Bond Vibration |
| Amine (N-H) | 3300 - 3500 | Symmetric & Asymmetric Stretch |
| Aromatic & Aliphatic (C-H) | 2850 - 3100 | Stretch |
| Aromatic (C=C) | 1500 - 1600 | Stretch |
| Aryl-Bromide (C-Br) | 500 - 600 | Stretch |
Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Instrument Setup: Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (Predicted)
The mass spectrum is expected to show a prominent molecular ion peak with a characteristic isotopic pattern due to the two bromine atoms.
| m/z Value (Predicted) | Ion Description | Notes |
| 291, 293, 295 | [M]⁺, [M+2]⁺, [M+4]⁺ | Molecular ion cluster. The ~1:2:1 intensity ratio is characteristic of two bromine atoms. |
| 276, 278, 280 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropyl group. This is a common fragmentation pathway. |
Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or following separation by Gas Chromatography (GC).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole).
-
Detection: Detect the ions to generate a mass spectrum, which plots relative intensity against the m/z ratio.
Safety and Handling
This compound is classified as a hazardous substance. Appropriate safety precautions must be taken during handling and storage.
| Hazard Type | GHS Hazard Statement(s) |
| Acute Toxicity | H301: Toxic if swallowed. |
| Skin Irritation | H315: Causes skin irritation. |
| Eye Irritation | H319: Causes serious eye irritation. |
| Respiratory | H335: May cause respiratory irritation. |
Handling Recommendations:
-
Use in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.
An In-depth Technical Guide to the Chemical Compatibility of 2,6-Dibromo-4-isopropylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compatibility of 2,6-Dibromo-4-isopropylaniline, a key intermediate in various synthetic applications. Understanding its stability and reactivity with other chemical entities is crucial for ensuring the safety, efficiency, and success of research and development endeavors. This document summarizes known and predicted chemical compatibilities, outlines experimental protocols for compatibility testing, and provides a logical workflow for assessing chemical interactions.
Core Chemical Properties
This compound is a substituted aniline with the following key identifiers:
| Property | Value |
| CAS Number | 10546-65-3 |
| Molecular Formula | C₉H₁₁Br₂N |
| Molecular Weight | 293.00 g/mol |
Chemical Compatibility and Reactivity Profile
The chemical behavior of this compound is largely dictated by the presence of the amine group and the electron-withdrawing bromine atoms on the aromatic ring. Like many aniline derivatives, it is susceptible to oxidation and may undergo reactions with strong acids, bases, and oxidizing agents.[1]
Incompatible Materials
Contact with the following substances should be avoided to prevent potentially hazardous reactions, degradation of the material, and the formation of impurities.[1]
| Incompatible Material Class | Specific Examples | Potential Hazard/Reaction |
| Strong Oxidizing Agents | Peroxides, Nitric Acid, Perchlorates, Potassium Permanganate | Vigorous to explosive reaction, formation of colored impurities. Anilines are readily oxidized. |
| Strong Acids | Hydrochloric Acid, Sulfuric Acid, Trifluoroacetic Acid | Exothermic reaction, salt formation. |
| Acid Chlorides | Acetyl Chloride, Benzoyl Chloride | Vigorous, exothermic acylation of the amine group. |
| Acid Anhydrides | Acetic Anhydride | Exothermic acylation of the amine group. |
| Halogenating Agents | Bromine, Chlorine | Further halogenation of the aromatic ring or reaction at the amine group. |
Environmental and Storage Considerations
This compound is known to be sensitive to air and light.[1] Prolonged exposure can lead to oxidation and discoloration, resulting in the formation of impurities that may compromise its use in sensitive applications.[1] Therefore, it is recommended to store the compound in a tightly sealed, light-resistant container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place.
Solubility Profile
While specific quantitative solubility data for this compound is limited, a qualitative assessment can be made based on the behavior of structurally similar halogenated anilines.
| Solvent Class | Specific Examples | Predicted Solubility | Rationale |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | Soluble | These solvents can engage in dipole-dipole interactions. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Soluble | Good solubility is expected due to the nonpolar aromatic core and halogen atoms. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | Expected to be a good solvent. |
| Aromatic Hydrocarbons | Toluene, Xylene | Soluble | The nonpolar aromatic ring interacts favorably with these solvents. |
| Alcohols | Methanol, Ethanol | Moderately Soluble | The amine group can form hydrogen bonds, but the overall molecule is largely nonpolar. |
| Nonpolar Hydrocarbons | Hexanes, Cyclohexane | Sparingly Soluble | The polar amine group limits solubility in highly nonpolar solvents. |
| Water | Insoluble | The large, hydrophobic nature of the molecule leads to poor aqueous solubility. |
Experimental Protocols for Compatibility and Solubility Testing
The following are generalized experimental protocols that can be adapted to assess the chemical compatibility and solubility of this compound.
Protocol 1: Chemical Compatibility Assessment (Adapted from ASTM D543)
This protocol provides a framework for evaluating the resistance of this compound to various chemical reagents.
Objective: To determine the qualitative and quantitative changes in the physical and chemical properties of this compound upon exposure to different chemical reagents.
Materials:
-
This compound
-
Selected chemical reagents (e.g., solvents, acids, bases, oxidizing agents)
-
Glass vials with PTFE-lined caps
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system
-
Gas Chromatography-Mass Spectrometry (GC-MS) system (optional)
-
Nuclear Magnetic Resonance (NMR) spectrometer (optional)
-
Thermostatically controlled oven or water bath
Methodology:
-
Sample Preparation: Accurately weigh a known amount of this compound (e.g., 10 mg) into a series of labeled glass vials.
-
Reagent Addition: Add a specific volume of the chemical reagent to be tested to each vial (e.g., 1 mL). Prepare a control sample with only this compound and a suitable inert solvent.
-
Exposure Conditions: Seal the vials and store them under controlled conditions. This may include ambient temperature, elevated temperatures (e.g., 40°C, 60°C), and protection from light.
-
Time Points: Analyze the samples at predetermined time points (e.g., 1 hour, 24 hours, 7 days, 30 days).
-
Analysis:
-
Visual Inspection: Record any changes in color, clarity, or the formation of precipitates.
-
Chromatographic Analysis (HPLC): Dilute an aliquot of the sample and analyze by HPLC to determine the purity of this compound and to detect the formation of any degradation products.
-
Structural Elucidation (GC-MS, NMR): If significant degradation is observed, use GC-MS or NMR to identify the structure of the degradation products.
-
Protocol 2: Quantitative Solubility Determination
Objective: To determine the solubility of this compound in various solvents at a specific temperature.
Materials:
-
This compound
-
A range of organic solvents
-
Scintillation vials or test tubes
-
Thermostatically controlled shaker or magnetic stirrer
-
Analytical balance
-
Centrifuge
-
HPLC system with a calibrated standard of this compound
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a vial.
-
Equilibration: Seal the vial and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial to separate the undissolved solid from the saturated solution.
-
Sample Extraction: Carefully withdraw a known volume of the supernatant (the saturated solution).
-
Dilution and Analysis: Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a calibrated HPLC method.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Logical Workflow for Chemical Compatibility Assessment
The following diagram illustrates a logical workflow for assessing the chemical compatibility of a compound like this compound.
Caption: Workflow for assessing chemical compatibility.
Signaling Pathways and Degradation
While "signaling pathways" are typically associated with biological systems, in a chemical context, this can be interpreted as degradation or reaction pathways. The primary degradation pathway for anilines, including this compound, is oxidation.
References
Technical Guide: Solubility Profile of 2,6-Dibromo-4-isopropylaniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 2,6-Dibromo-4-isopropylaniline in organic solvents. Due to the absence of specific quantitative solubility data in publicly available literature, this document focuses on a qualitative assessment of its expected solubility based on its chemical structure and the known properties of analogous compounds. Furthermore, this guide presents a detailed experimental protocol for the accurate determination of its solubility, which is crucial for applications in organic synthesis, purification, and formulation development.
Introduction to this compound
This compound is a substituted aniline derivative with the molecular formula C₉H₁₁Br₂N.[1][2] Its structure, featuring a bulky nonpolar isopropoxy group and two bromine atoms on the aniline ring, significantly influences its physicochemical properties, including its solubility. Understanding the solubility of this compound in various organic solvents is paramount for its effective use in research and development, particularly in medicinal chemistry and materials science where it may serve as a key intermediate.
Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 10546-65-3 | [1] |
| Molecular Formula | C₉H₁₁Br₂N | [1][2] |
| Molecular Weight | 293.01 g/mol | [1] |
| Appearance | Cream or pale pink or pale green powder | [3] |
| Melting Point | 43.5-49.5°C | [3] |
| LogP | 3.9172 | [4] |
Qualitative Solubility Profile
While specific quantitative data is unavailable, a qualitative prediction of the solubility of this compound can be derived from its molecular structure and by comparing it to similar molecules like aniline and other halogenated anilines.[5][6]
The principle of "like dissolves like" is a fundamental concept in predicting solubility. The polarity of organic molecules, which is determined by the presence of polar bonds and functional groups, governs their solubility in different solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The presence of the benzene ring, two bromine atoms, and an isopropyl group gives this compound a significant nonpolar character. Therefore, it is expected to exhibit good solubility in nonpolar aprotic solvents due to favorable van der Waals interactions.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents can engage in dipole-dipole interactions. The amino group and the carbon-bromine bonds introduce some polarity to the molecule. Consequently, this compound is anticipated to be soluble in these solvents.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): The amino (-NH₂) group in the molecule is capable of forming hydrogen bonds with protic solvents. However, the bulky isopropyl group and the two bromine atoms may sterically hinder these interactions and increase the overall hydrophobicity. Therefore, the solubility in polar protic solvents is expected to be moderate .
-
Aqueous Solutions (e.g., Water): Due to the large, hydrophobic nature of the molecule, this compound is expected to be sparingly soluble or practically insoluble in water.[6] The solubility in aqueous solutions will also be pH-dependent; in acidic conditions, the amino group can be protonated to form a more soluble salt.[6]
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard "shake-flask" method, which is a reliable technique for determining the equilibrium solubility of a compound.[7]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove all undissolved particles.
-
-
Sample Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze both the standard solutions and the filtered sample solution using a suitable analytical method:
-
UV-Vis Spectrophotometry: Determine the wavelength of maximum absorbance (λmax) for this compound.[8][9] Measure the absorbance of the standard and sample solutions at this wavelength.
-
HPLC: Develop a suitable HPLC method (e.g., reverse-phase with a C18 column) to separate and quantify the compound.[10][11]
-
-
-
Calculation of Solubility:
-
Using the data from the standard solutions, create a calibration curve of absorbance/peak area versus concentration.
-
From the calibration curve, determine the concentration of this compound in the filtered sample solution.
-
The calculated concentration represents the solubility of the compound in that specific solvent at the experimental temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
Conclusion
References
- 1. scbt.com [scbt.com]
- 2. This compound, 98% | Fisher Scientific [fishersci.ca]
- 3. A15932.22 [thermofisher.com]
- 4. chemscene.com [chemscene.com]
- 5. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. sciforum.net [sciforum.net]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmaguru.co [pharmaguru.co]
- 11. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
physical and chemical properties of 2,6-Dibromo-4-isopropylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dibromo-4-isopropylaniline is a halogenated aromatic amine of interest in synthetic organic chemistry. Its structure, featuring a sterically hindered amino group and reactive bromine atoms, makes it a versatile intermediate for the synthesis of a variety of more complex molecules, including potential pharmaceutical candidates and materials with novel electronic properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with generalized experimental protocols for its synthesis and analysis.
Core Physical and Chemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 10546-65-3 | [1] |
| Molecular Formula | C₉H₁₁Br₂N | [1][2] |
| Molecular Weight | 293.00 g/mol | [3] |
| Appearance | Cream or pale pink or pale green powder | [1] |
| Melting Point | 43.5-49.5 °C | [1] |
| Purity | ≥97.5% (GC) | [1] |
| IUPAC Name | 2,6-dibromo-4-(propan-2-yl)aniline | [1] |
| SMILES | CC(C)C1=CC(Br)=C(N)C(Br)=C1 | [1] |
| InChI Key | CJEBZUFROMNDEK-UHFFFAOYSA-N | [1] |
Spectroscopic Data
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not available in the public domain at the time of this report. For structural elucidation and purity assessment, the following analytical techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The amino (-NH₂) protons may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the aromatic carbons, and the carbons of the isopropyl group.
Infrared (IR) Spectroscopy
The IR spectrum will likely display characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic ring and the alkyl group, C=C stretching of the aromatic ring, and C-Br stretching.
Mass Spectrometry (MS)
Mass spectrometry will determine the molecular weight of the compound. The fragmentation pattern can provide valuable structural information. The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak and bromine-containing fragments.
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of this compound are not explicitly available. However, based on general organic chemistry principles and procedures for analogous compounds, the following protocols can be adapted.
Synthesis: Bromination of 4-Isopropylaniline
The synthesis of this compound can be achieved through the electrophilic bromination of 4-isopropylaniline. The amino group is a strong activating group, directing the incoming electrophiles (bromine) to the ortho positions.
Reaction Scheme:
Procedure:
-
Dissolution: Dissolve 4-isopropylaniline in a suitable solvent, such as glacial acetic acid, in a reaction flask equipped with a magnetic stirrer and a dropping funnel.
-
Cooling: Cool the solution in an ice bath to maintain a low temperature during the reaction.
-
Bromination: Slowly add a solution of bromine (2 equivalents) in the same solvent to the cooled solution of 4-isopropylaniline with continuous stirring. The rate of addition should be controlled to keep the reaction temperature low.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing a large volume of water to precipitate the crude product.
-
Neutralization: Neutralize the solution by the slow addition of a base (e.g., sodium bicarbonate or sodium hydroxide solution) to remove excess acid.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with water to remove any inorganic impurities.
Purification: Recrystallization
The crude this compound can be purified by recrystallization to obtain a product of high purity.
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for recrystallization of anilines include ethanol, methanol, or mixtures of ethanol and water.
-
Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes to adsorb colored impurities.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature to remove the residual solvent.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
HPLC is a suitable technique for assessing the purity of this compound and for monitoring the progress of its synthesis.
Typical HPLC Conditions:
-
Column: A C18 reversed-phase column is commonly used for the separation of anilines.
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water is typically employed. The addition of a small amount of acid (e.g., formic acid or acetic acid) can improve peak shape.
-
Detector: A UV detector set at a wavelength where the compound has significant absorbance (e.g., 254 nm) is appropriate.
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
-
Injection Volume: Typically 10-20 µL.
Logical Relationships of Core Properties
The interplay of the physical and chemical properties of this compound dictates its behavior and applications. The molecular structure is the foundation from which all other properties are derived.
Biological Activity and Signaling Pathways
There is currently no publicly available information on the biological activity of this compound or its involvement in any specific signaling pathways. As a halogenated aromatic amine, its potential for biological activity and toxicity should be considered, and appropriate safety precautions should be taken during its handling and use. Further research is required to explore its pharmacological profile.
Conclusion
This compound is a chemical intermediate with potential for use in various fields of chemical synthesis. This guide has summarized its key physical and chemical properties based on available data. While specific experimental protocols and detailed spectroscopic data are not widely published, the provided generalized methodologies for synthesis, purification, and analysis offer a solid foundation for researchers working with this compound. As with any chemical, it is imperative to handle this compound with appropriate safety measures in a laboratory setting. Further research into its properties and potential applications is warranted.
References
An In-depth Technical Guide to the Safety and Handling of 2,6-Dibromo-4-isopropylaniline
This guide provides comprehensive safety and handling information for 2,6-Dibromo-4-isopropylaniline (CAS No. 10546-65-3), intended for researchers, scientists, and professionals in drug development. The following sections detail the hazards, protective measures, and emergency procedures necessary for the safe use of this compound.
Hazard Identification and Classification
This compound is classified as a hazardous chemical.[1] The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The compound is toxic if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[1][2]
GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | Danger | ☠️ |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | ❗ |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | Warning | ❗ |
| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation | Warning | ❗ |
Data sourced from multiple safety data sheets.[1][3]
Safe Handling and Storage Protocols
Proper handling and storage are crucial to minimize exposure risks.
2.1. Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[4]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Do not get the substance in eyes, on skin, or on clothing.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[1]
2.2. Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]
-
Store in a locked-up location.[1]
-
Keep in the dark and under an inert atmosphere at room temperature.[3]
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling this compound:
| Protection Type | Detailed Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][5] |
| Respiratory Protection | If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator. A particulates filter conforming to EN 143 is recommended.[1][5] |
Emergency and First-Aid Procedures
Immediate action is required in case of exposure.
Emergency Response Workflow
Caption: Workflow for first-aid response to this compound exposure.
Detailed First-Aid Measures:
-
Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1] If breathing has stopped, provide artificial respiration.[1]
-
Skin Contact: In case of skin contact, wash off immediately with plenty of soap and water.[1] If skin irritation occurs, get medical advice/attention.[1] Contaminated clothing should be removed and washed before reuse.[1]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do, and continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1]
-
Ingestion: If swallowed, rinse the mouth and call a POISON CENTER or doctor if you feel unwell.[1]
Accidental Release Measures
In the event of a spill, the following procedures should be followed:
Spill Response Protocol
Caption: Logical workflow for handling a spill of this compound.
Methodology for Spill Cleanup:
-
Personal Precautions: Ensure adequate ventilation and use personal protective equipment as required.[1]
-
Environmental Precautions: Prevent the substance from being released into the environment.[1]
-
Containment and Cleaning: Avoid the formation of dust.[1] Sweep up the spilled material and shovel it into suitable containers for disposal.[1]
Disposal Considerations
Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[5]
Toxicological and Ecological Information
-
Toxicological Information: The toxicological properties of this compound have not been fully investigated.[5] No information is available on mutagenic, reproductive, or developmental effects.[5]
-
Ecological Information: It is advised not to empty this chemical into drains as its effects on the environment have not been fully determined.[1][5]
This guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound. Always refer to the most current Safety Data Sheet (SDS) from your supplier before use and ensure that all personnel are trained in the proper handling and emergency procedures for this compound.
References
Commercial Availability and Synthetic Utility of 2,6-Dibromo-4-isopropylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the commercial availability of 2,6-Dibromo-4-isopropylaniline, a substituted aniline of interest in synthetic and medicinal chemistry. It details commercially available grades, key physical and chemical properties, and outlines a representative synthetic protocol. Furthermore, this guide explores its potential applications as a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery. The role of substituted anilines in constructing pharmacologically active molecules is also discussed, highlighting the potential utility of this compound in generating novel chemical entities.
Commercial Availability
This compound is readily available from several chemical suppliers, ensuring its accessibility for research and development purposes. The compound is typically offered at a purity of 98% or greater.
| Supplier | Product Number(s) | Purity | Available Quantities |
| Thermo Scientific (Alfa Aesar) | AAA1593214 | 98% | 5 g, 100 g |
| Sigma-Aldrich (Ambeed) | AMBH97F06CF8 | 98% | 1 g, 5 g, 25 g |
| ChemScene | CS-0195325 | ≥98% | Inquire for quantities |
| Oakwood Chemical | 023322 | 98% | 1 g, 5 g, 25 g |
| Santa Cruz Biotechnology | sc-280332 | Inquire for purity | Inquire for quantities |
Physicochemical and Spectral Data
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its appropriate handling, storage, and use in experimental setups.
| Property | Value | Reference |
| CAS Number | 10546-65-3 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₉H₁₁Br₂N | [1][3][4][5][6][7] |
| Molecular Weight | 293.00 g/mol | [3][4][6][7] |
| Appearance | Cream or pale pink or pale green powder/solid | [1][2] |
| Melting Point | 43.5-49.5 °C | [1] |
| Purity (Assay by GC) | ≥97.5% | [1] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [2] |
Synthesis of this compound
Representative Experimental Protocol: Bromination of 4-isopropylaniline
Disclaimer: This is a generalized protocol and may require optimization. Appropriate safety precautions must be taken when handling bromine and other hazardous chemicals.
Materials:
-
4-isopropylaniline
-
Bromine
-
Glacial Acetic Acid
-
Sodium bisulfite solution (saturated)
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-isopropylaniline (1.0 equivalent) in glacial acetic acid. Cool the solution in an ice bath.
-
Bromination: Slowly add a solution of bromine (2.0 - 2.2 equivalents) in glacial acetic acid dropwise to the cooled aniline solution with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a saturated solution of sodium bisulfite to quench the excess bromine.
-
Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield this compound.
Applications in Organic Synthesis: The Suzuki-Miyaura Coupling Reaction
Substituted anilines, particularly dihaloanilines, are valuable building blocks in organic synthesis. The bromine atoms in this compound can serve as handles for various cross-coupling reactions, allowing for the introduction of diverse functionalities. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a powerful tool for the formation of carbon-carbon bonds.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
Disclaimer: This is a generalized protocol and will require optimization based on the specific boronic acid and desired product.
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.1 - 2.2 equivalents, depending on mono- or di-substitution)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., Dioxane/Water, Toluene, DMF)
-
Schlenk flask or microwave vial
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a Schlenk flask or microwave vial, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Role in Drug Discovery and Medicinal Chemistry
Aniline and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide range of approved drugs and clinical candidates. They serve as versatile starting materials for the synthesis of complex molecules with diverse biological activities. The amino group can act as a hydrogen bond donor or acceptor, and the aromatic ring can participate in various interactions with biological targets.
The introduction of substituents on the aniline ring, such as the dibromo and isopropyl groups in this compound, allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity. The bromo substituents, in particular, can be used as synthetic handles to build molecular complexity, as demonstrated in the Suzuki-Miyaura coupling.
Conclusion
This compound is a commercially available and synthetically versatile building block with significant potential for application in both academic and industrial research, particularly in the fields of organic synthesis and medicinal chemistry. Its dihalo-substituted aniline core provides a platform for the construction of complex molecules through well-established synthetic methodologies like the Suzuki-Miyaura cross-coupling reaction. The accessibility and reactivity of this compound make it a valuable tool for researchers and scientists engaged in the design and synthesis of novel chemical entities for various applications, including drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cresset-group.com [cresset-group.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Spectroscopic Analysis of 2,6-Dibromo-4-isopropylaniline: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 2,6-Dibromo-4-isopropylaniline, a key intermediate in various chemical syntheses. The following sections detail the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with detailed experimental protocols. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic, amine, and isopropyl protons. The predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in the table below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| CH(CH₃)₂ | 1.20 - 1.30 | Doublet | ~7.0 | 6H |
| CH(CH₃)₂ | 2.80 - 2.95 | Septet | ~7.0 | 1H |
| NH₂ | 4.50 - 5.50 | Broad Singlet | - | 2H |
| Ar-H | 7.20 - 7.30 | Singlet | - | 2H |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts for each carbon atom are presented below.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| CH(C H₃)₂ | 23 - 25 |
| C H(CH₃)₂ | 33 - 35 |
| C2, C6 (C-Br) | 108 - 112 |
| C3, C5 (C-H) | 128 - 130 |
| C4 (C-isopropyl) | 140 - 142 |
| C1 (C-NH₂) | 143 - 145 |
Experimental Protocol for NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution into a standard 5 mm NMR tube.
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Spectral Width: 16 ppm
-
Acquisition Time: 4 seconds
-
Relaxation Delay: 1 second
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Spectral Width: 240 ppm
-
Acquisition Time: 1.5 seconds
-
Relaxation Delay: 2 seconds
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.
Expected IR Absorption Bands
The table below lists the expected characteristic IR absorption bands for the key functional groups in the molecule.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium to Weak |
| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium |
| C=C (Aromatic) | Stretch | 1550 - 1650 | Medium to Strong |
| N-H (Amine) | Scissoring | 1580 - 1650 | Medium |
| C-N | Stretch | 1250 - 1350 | Medium to Strong |
| C-Br | Stretch | 500 - 650 | Strong |
Experimental Protocol for IR Spectroscopy (ATR Method)
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Record a background spectrum.
-
Place a small amount of solid this compound onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly after the measurement.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.
Expected Mass Spectrometric Data
The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The major expected fragments and their mass-to-charge ratios (m/z) are listed below.
| Ion | m/z (relative to ⁷⁹Br) | Notes |
| [M]⁺ | 291 | Molecular ion |
| [M+2]⁺ | 293 | Isotopic peak due to one ⁸¹Br |
| [M+4]⁺ | 295 | Isotopic peak due to two ⁸¹Br |
| [M-CH₃]⁺ | 276 | Loss of a methyl group |
| [M-CH₃+2]⁺ | 278 | Isotopic peak |
| [M-CH₃+4]⁺ | 280 | Isotopic peak |
| [M-Br]⁺ | 212 | Loss of a bromine atom |
| [M-2Br]⁺ | 133 | Loss of both bromine atoms |
Experimental Protocol for Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via direct infusion or after separation by gas chromatography (GC).
-
Ionization: Utilize Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range of m/z 50-500.
-
Detector: Use an electron multiplier detector.
Visualizations
The following diagrams illustrate the proposed mass spectrometry fragmentation pathway and a general workflow for the spectroscopic analysis of this compound.
A Technical Guide to the Thermochemical Profile of 2,6-Dibromo-4-isopropylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the thermochemical properties of 2,6-Dibromo-4-isopropylaniline. Due to a lack of available experimental data in the current literature for this specific compound, this document provides a comprehensive overview of the established experimental methodologies that are essential for determining its thermochemical profile. The guide details the protocols for bomb calorimetry to ascertain the enthalpy of formation and differential scanning calorimetry for measuring heat capacity and enthalpies of phase transitions. Furthermore, it presents the known physical properties of this compound and includes detailed diagrams of the experimental workflows to aid in the design and execution of studies aimed at characterizing its thermodynamic behavior. This guide serves as a foundational resource for researchers and professionals in drug development and materials science who require a thorough understanding of the energetic properties of halogenated anilines.
Introduction
This compound is a substituted aniline compound with potential applications in organic synthesis and as an intermediate in the development of pharmaceuticals and other specialty chemicals. A comprehensive understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process optimization, safety assessments, and predicting its behavior in various chemical and biological systems.
As of the date of this publication, a thorough search of the scientific literature has revealed an absence of experimentally determined or theoretically calculated thermochemical data specifically for this compound. Therefore, this guide focuses on providing the necessary theoretical background and detailed experimental protocols for researchers to determine these vital parameters. The methodologies described herein are standard and widely accepted for the characterization of solid organic compounds.
Physicochemical Properties of this compound
While specific thermochemical data is not available, the basic physical and chemical identifiers for this compound have been reported. These are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| IUPAC Name | 2,6-dibromo-4-(propan-2-yl)aniline | [1] |
| CAS Number | 10546-65-3 | [2][3][4] |
| Molecular Formula | C₉H₁₁Br₂N | [1][3][4][5] |
| Molecular Weight | 293.00 g/mol | [6] |
| Melting Point | 45°C to 47°C | [4] |
| Physical Form | Solid Powder | [1][2] |
| Appearance | Cream or pale pink or pale green | [1][7] |
| InChI Key | CJEBZUFROMNDEK-UHFFFAOYSA-N | [1][4] |
| SMILES | CC(C)C1=CC(Br)=C(N)C(Br)=C1 | [1] |
Experimental Protocols for Thermochemical Data Determination
The following sections detail the standard experimental procedures for determining the key thermochemical properties of a solid organic compound such as this compound.
The standard enthalpy of formation (ΔHf°) of an organic compound can be determined from its enthalpy of combustion (ΔHc°). Bomb calorimetry is the primary technique used to measure the heat released during the complete combustion of a substance in a constant-volume vessel.[8]
Experimental Procedure:
-
Sample Preparation: A precisely weighed sample (typically 0.5 - 1.0 g) of this compound is pressed into a pellet.[9] The pellet is then placed in a sample crucible within the bomb calorimeter.
-
Fuse Wire: A length of fuse wire of known mass is attached to the electrodes of the bomb, with the wire in contact with the sample pellet.[9]
-
Bomb Assembly and Pressurization: The bomb is sealed and purged of atmospheric nitrogen to prevent the formation of nitric acid during combustion.[10] It is then filled with pure oxygen to a pressure of approximately 25-30 atm.
-
Calorimeter Setup: The sealed bomb is placed in a calorimeter bucket containing a precisely measured volume of water (e.g., 2000 mL). The bucket is situated within an insulating jacket to create a nearly adiabatic system.[10] A high-precision thermometer and a stirrer are submerged in the water.
-
Combustion and Data Acquisition: The system is allowed to reach thermal equilibrium. The initial temperature of the water is recorded. The sample is then ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.[11]
-
Post-Reaction Analysis: After the experiment, the bomb is depressurized, and the interior is inspected for any signs of incomplete combustion. The length of the unburned fuse wire is measured to determine the amount of wire that was consumed.[11]
-
Calculations:
-
The heat capacity of the calorimeter (Ccal) is first determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[8]
-
The total heat released (qtotal) during the combustion of this compound is calculated from the temperature change (ΔT) and Ccal.
-
Corrections are made for the heat released by the combustion of the fuse wire.
-
The constant-volume heat of combustion (ΔUc°) is calculated from qtotal and the mass of the sample.
-
The standard enthalpy of combustion (ΔHc°) is then calculated from ΔUc° using the relationship ΔH = ΔU + Δ(pV).
-
Finally, the standard enthalpy of formation (ΔHf°) of this compound is calculated using Hess's Law, based on the balanced combustion reaction and the known standard enthalpies of formation of the products (CO₂, H₂O, Br₂, and N₂).[12]
-
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[13] It is used to determine heat capacity (Cp) and the enthalpy of phase transitions (e.g., melting, solid-solid transitions).
Experimental Procedure:
-
Sample Preparation: A small, accurately weighed sample (typically 3-10 mg) of this compound is placed in a DSC pan, which is then hermetically sealed.[14][15]
-
Instrument Setup: An empty, sealed DSC pan is used as a reference. The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas, such as nitrogen, to prevent oxidation.[14]
-
Temperature Program: The DSC is programmed to heat the sample and reference at a constant rate (e.g., 10 °C/min) over a specified temperature range that includes the melting point of the sample.[16]
-
Data Acquisition: The instrument measures the differential heat flow between the sample and the reference as a function of temperature. The output is a thermogram plotting heat flow versus temperature.[17]
-
Data Analysis:
-
Heat Capacity (Cp): The heat capacity of the sample can be determined from the displacement of the baseline in the thermogram.
-
Enthalpy of Fusion (ΔHfus): The melting point is identified as the onset temperature of the melting peak. The area under the melting peak is integrated to determine the enthalpy of fusion.[14]
-
Entropy of Fusion (ΔSfus): The entropy of fusion can be calculated from the enthalpy of fusion and the melting temperature (Tm) using the equation ΔSfus = ΔHfus / Tm.
-
Conclusion
While direct experimental thermochemical data for this compound is currently unavailable, this guide provides the essential framework and detailed methodologies for its determination. The protocols for bomb calorimetry and differential scanning calorimetry are robust and widely applicable for characterizing the thermodynamic properties of solid organic compounds. The data obtained from these experiments are fundamental for ensuring the safe and efficient handling, processing, and application of this compound in research and industrial settings, particularly in the field of drug development where a thorough understanding of a molecule's energetic landscape is paramount. Researchers are encouraged to utilize these established methods to fill the existing data gap for this compound.
References
- 1. A15932.06 [thermofisher.com]
- 2. This compound | 10546-65-3 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. This compound, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
- 6. chemscene.com [chemscene.com]
- 7. A15932.22 [thermofisher.com]
- 8. biopchem.education [biopchem.education]
- 9. web.williams.edu [web.williams.edu]
- 10. nsuworks.nova.edu [nsuworks.nova.edu]
- 11. ivypanda.com [ivypanda.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 15. sfu.ca [sfu.ca]
- 16. web.williams.edu [web.williams.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols: Utilization of 2,6-Dibromo-4-isopropylaniline in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction joins an organoboron species with an organic halide or triflate, proving indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] 2,6-Dibromo-4-isopropylaniline is a valuable synthetic building block, featuring two reactive bromine atoms ortho to an amino group. This arrangement allows for the facile synthesis of sterically hindered 2,6-diaryl-4-isopropylanilines, which are key structural motifs in various biologically active compounds and ligands. These application notes provide detailed protocols and guidance for the effective use of this compound in Suzuki-Miyaura coupling reactions.
Reaction Principle
The Suzuki-Miyaura coupling of this compound with arylboronic acids typically proceeds via a double coupling reaction, replacing both bromine atoms with the aryl groups from the boronic acid. The reaction is catalyzed by a palladium(0) species, which is generated in situ from a palladium(II) precatalyst. The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation of the aryl group from the boron reagent to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[3]
Key Applications
The 2,6-diaryl-4-isopropylaniline scaffold synthesized via this method is of significant interest in medicinal chemistry and materials science. The ortho-aryl substituents can introduce steric bulk and specific electronic properties, which are crucial for tuning the biological activity of drug candidates or the photophysical properties of organic materials. For instance, ortho-substituted anilines are key structural elements in a number of pharmacologically active compounds.[2]
Experimental Protocols
The following protocols provide a general framework for the Suzuki-Miyaura coupling of this compound. Optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Protocol 1: General Procedure for Double Suzuki-Miyaura Coupling
This protocol describes a general method for the double Suzuki-Miyaura coupling of this compound with two equivalents of an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.2 - 2.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (4-10 mol%)
-
Potassium carbonate (K₂CO₃) or other suitable base (3.0 - 4.0 equiv)
-
1,4-Dioxane and Water (e.g., in a 4:1 ratio)
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 1,4-dioxane/water) via syringe.
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 2,6-diaryl-4-isopropylaniline.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the double Suzuki-Miyaura coupling of this compound with various arylboronic acids. Note: This data is illustrative and based on similar reactions reported in the literature. Actual yields may vary depending on the specific substrates and optimized conditions.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (3) | PPh₃ (6) | K₂CO₃ (3) | Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ (3) | Toluene/H₂O (5:1) | 100 | 10 | 80-90 |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (3) | 2-MeTHF | 80 | 16 | 75-85 |
| 4 | 2-Thienylboronic acid | CataXCium A Pd G3 (3) | - | Cs₂CO₃ (3) | 2-MeTHF | 80 | 12 | 70-85 |
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
The diagram below illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow
The following diagram outlines the general workflow for performing the Suzuki-Miyaura coupling of this compound.
Caption: General workflow for Suzuki-Miyaura coupling.
Logical Relationship: Sequential Coupling
While a double coupling is typical, in principle, a sequential, regioselective coupling could be achieved if the reactivity of the two C-Br bonds were sufficiently different, or by using a sub-stoichiometric amount of the boronic acid. However, for the symmetrically substituted this compound, achieving high selectivity for a mono-arylated product would be challenging and would likely result in a mixture of starting material, mono- and di-arylated products. For substrates with halogens of different reactivity (e.g., I and Br), a stepwise approach is more feasible.[4]
Caption: Potential (but challenging) sequential coupling pathway.
Safety Information
-
Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.
-
This compound is toxic if swallowed, causes skin irritation, and serious eye irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- 1. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
Application Notes and Protocols for Sonogashira Coupling with 2,6-Dibromo-4-isopropylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive protocol for the Sonogashira coupling reaction of 2,6-Dibromo-4-isopropylaniline with terminal alkynes. The Sonogashira coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][2] This methodology is widely employed in the synthesis of pharmaceuticals, natural products, and organic materials.[2] These notes offer a foundational protocol, a discussion of key reaction parameters, and a summary of typical conditions applicable to the selective functionalization of the di-brominated aniline substrate.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The presence of two bromine atoms allows for selective mono- or di-alkynylation, enabling the synthesis of a diverse array of complex molecular architectures. The Sonogashira coupling offers a direct and efficient method to introduce alkynyl moieties, which are key functional groups in many biologically active compounds and functional materials. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1][3]
Reaction Principle
The Sonogashira coupling reaction proceeds via a catalytic cycle involving both palladium and copper. The generally accepted mechanism consists of two interconnected cycles.[1] In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the aryl halide. Simultaneously, in the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the alkynylated product and regenerates the active Pd(0) catalyst.[4]
Experimental Protocol
This protocol provides a general procedure for the mono-alkynylation of this compound. Optimization may be required for specific terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Toluene)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq.), and copper(I) iodide (0.04-0.10 eq.).
-
Add the anhydrous, degassed solvent (concentration typically 0.1-0.5 M) followed by the amine base (2-5 eq.).
-
Thoroughly degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
-
Add the terminal alkyne (1.0-1.2 eq.) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Summary of Reagents and Typical Reaction Conditions for Sonogashira Coupling of this compound.
| Reagent/Parameter | Role | Typical Amount/Condition | Notes |
| This compound | Substrate | 1.0 equivalent | Starting material. |
| Terminal Alkyne | Coupling Partner | 1.0 - 1.2 equivalents | For mono-alkynylation. For di-alkynylation, >2.0 equivalents and modified conditions are needed. |
| PdCl₂(PPh₃)₂ | Palladium Catalyst | 2-5 mol% | Other palladium sources like Pd(PPh₃)₄ can also be used.[1] |
| CuI | Co-catalyst | 4-10 mol% | Essential for the formation of the copper acetylide intermediate.[1] |
| Triethylamine (TEA) or Diisopropylamine (DIPA) | Base | 2-5 equivalents | Acts as a base and can also serve as a solvent.[4] |
| THF or Toluene | Solvent | 0.1 - 0.5 M | Must be anhydrous and degassed to prevent catalyst deactivation. |
| Temperature | Reaction Parameter | Room Temperature to 80 °C | Higher temperatures may be required for less reactive alkynes or for di-substitution. |
| Reaction Time | Reaction Parameter | 2 - 24 hours | Monitored by TLC or GC-MS. |
Mandatory Visualizations
Catalytic Cycle of the Sonogashira Coupling
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Experimental Workflow for Sonogashira Coupling
Caption: General experimental workflow for the Sonogashira coupling.
Troubleshooting and Considerations
-
Low or No Yield: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. The palladium catalyst may need to be activated or a different ligand system may be required.
-
Formation of Di-alkynylated Product: To favor mono-alkynylation, use a 1:1 stoichiometry of the aniline to the alkyne and maintain a lower reaction temperature.
-
Homocoupling of the Alkyne (Glaser Coupling): This side reaction can be minimized by ensuring the reaction is oxygen-free and by using an appropriate amine base.
-
Substrate Reactivity: The reactivity of the aryl halide is generally I > Br > Cl.[4] For the dibromo substrate, mono-substitution is expected to occur first. Achieving selective di-substitution with two different alkynes can be challenging and may require a sequential approach.
Conclusion
The Sonogashira coupling is a highly effective method for the alkynylation of this compound. The provided protocol serves as a robust starting point for the synthesis of a variety of alkynyl-substituted anilines. Careful control of reaction conditions, particularly stoichiometry and temperature, is crucial for achieving high yields and selectivity. These application notes are intended to guide researchers in the successful implementation of this important transformation in their synthetic endeavors.
References
Application Notes and Protocols for the Synthesis of Lck Kinase Inhibitors Using 2,6-Dibromo-4-isopropylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and autoimmune disorders. Lymphocyte-specific protein tyrosine kinase (Lck) is a member of the Src family of non-receptor tyrosine kinases and plays a pivotal role in T-cell antigen receptor (TCR) signaling and T-cell activation.[1][2][3][4] Consequently, Lck has emerged as a promising therapeutic target for the development of immunosuppressive agents for the treatment of autoimmune diseases and organ transplant rejection.[5]
This document provides detailed application notes and protocols for the synthesis of potent and selective Lck kinase inhibitors based on a pyrazolo[3,4-d]pyrimidine scaffold, utilizing 2,6-Dibromo-4-isopropylaniline as a key starting material. The synthetic strategy involves the construction of a substituted aminopyrazole intermediate, followed by cyclization to form the core heterocyclic system, and subsequent functionalization via palladium-catalyzed cross-coupling reactions.
Target Kinase Inhibitor Profile
The target molecule for this protocol is a potent Lck inhibitor with a pyrazolo[3,4-d]pyrimidine core, designed for high selectivity and oral bioavailability. A representative structure, an analog of the known Lck inhibitor A-770041, is shown below.[1][6]
Figure 1: General Structure of the Target Lck Inhibitor
Signaling Pathway
Lck is an essential component of the T-cell receptor (TCR) signaling cascade. Upon TCR engagement with an antigen-presenting cell, Lck is activated and phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex. This initiates a signaling cascade involving ZAP-70, LAT, and SLP-76, ultimately leading to the activation of downstream pathways such as the Ras-MAPK, PI3K-Akt, and NF-κB pathways.[1][2][3] These pathways regulate gene expression, leading to T-cell proliferation, differentiation, and cytokine production. Inhibition of Lck effectively blocks this entire cascade, leading to immunosuppression.[5]
Caption: Lck Signaling Pathway in T-Cell Activation.
Experimental Protocols
The synthesis of the target Lck inhibitor is a multi-step process. The following protocols provide a detailed methodology for each key step.
Workflow Diagram
Caption: Synthetic Workflow for the Lck Inhibitor.
Step 1: Synthesis of (2,6-Dibromo-4-isopropylphenyl)acetonitrile
This step involves the conversion of the starting aniline to the corresponding phenylacetonitrile.
Materials:
-
This compound
-
Isoamyl nitrite
-
Copper(I) cyanide (CuCN)
-
Acetonitrile
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in acetonitrile at 0 °C, add concentrated HCl (3.0 eq) dropwise.
-
Add isoamyl nitrite (1.2 eq) dropwise while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
-
In a separate flask, prepare a solution of CuCN (1.5 eq) in acetonitrile.
-
Slowly add the diazonium salt solution to the CuCN solution at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 2 hours.
-
Cool the reaction to room temperature and pour it into a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Step 2: Synthesis of 4-Amino-3-(2,6-dibromo-4-isopropylphenyl)-1H-pyrazole-5-carbonitrile
This step involves the formation of the key aminopyrazole intermediate.[5]
Materials:
-
(2,6-Dibromo-4-isopropylphenyl)acetonitrile
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
A mixture of (2,6-Dibromo-4-isopropylphenyl)acetonitrile (1.0 eq) and DMF-DMA (1.5 eq) in ethanol is heated at reflux for 4 hours.
-
The reaction mixture is cooled to room temperature, and hydrazine hydrate (1.2 eq) is added.
-
The mixture is then heated at reflux for an additional 6 hours.
-
After cooling, the precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired aminopyrazole.
Step 3: Synthesis of 3-(2,6-Dibromo-4-isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
This step involves the cyclization of the aminopyrazole to form the pyrazolo[3,4-d]pyrimidine core.[7]
Materials:
-
4-Amino-3-(2,6-dibromo-4-isopropylphenyl)-1H-pyrazole-5-carbonitrile
-
Formamide
-
Potassium tert-butoxide (optional, as catalyst)
Procedure:
-
A mixture of 4-Amino-3-(2,6-dibromo-4-isopropylphenyl)-1H-pyrazole-5-carbonitrile (1.0 eq) in formamide is heated at 180-190 °C for 8 hours.
-
The reaction can be catalyzed by the addition of a catalytic amount of potassium tert-butoxide.
-
After cooling to room temperature, the reaction mixture is poured into ice water.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.
Step 4: Palladium-Catalyzed Cross-Coupling
The final step involves the functionalization of the dibrominated pyrazolo[3,4-d]pyrimidine core via a Suzuki or Buchwald-Hartwig coupling reaction to introduce the desired R group. A representative Suzuki coupling protocol is provided below.[8]
Materials:
-
3-(2,6-Dibromo-4-isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
-
Arylboronic acid (e.g., 4-(methoxycarbonyl)phenylboronic acid) (2.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 eq)
-
Sodium carbonate (Na₂CO₃) (4.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a microwave vial, add 3-(2,6-Dibromo-4-isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq), the arylboronic acid (2.2 eq), Pd(dppf)Cl₂ (0.1 eq), and Na₂CO₃ (4.0 eq).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 40 minutes.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final Lck inhibitor.
Data Presentation
The following tables summarize representative quantitative data for the synthesized Lck inhibitors.
Table 1: Synthesis Yields
| Step | Product | Representative Yield (%) |
| 1 | (2,6-Dibromo-4-isopropylphenyl)acetonitrile | 75-85 |
| 2 | 4-Amino-3-(2,6-dibromo-4-isopropylphenyl)-1H-pyrazole-5-carbonitrile | 80-90 |
| 3 | 3-(2,6-Dibromo-4-isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 70-80 |
| 4 | Final Lck Inhibitor (via Suzuki Coupling) | 60-75 |
Table 2: Biological Activity of Representative Lck Inhibitors
| Compound ID | R Group | Lck IC₅₀ (nM)[6][9] | Selectivity vs. Fyn (fold) |
| A-770041 | (Structure not fully disclosed) | 147 | >300 |
| Analog 1 | 4-Methoxyphenyl | 210 | >200 |
| Analog 2 | 4-(N-acetylpiperazin-1-yl)phenyl | 85 | >400 |
| Analog 3 | 1-Methyl-1H-indazol-5-yl | 120 | >250 |
Conclusion
The protocols outlined in this document provide a robust and versatile methodology for the synthesis of potent and selective Lck kinase inhibitors based on a pyrazolo[3,4-d]pyrimidine scaffold, starting from this compound. The detailed experimental procedures and representative data will be valuable for researchers in the field of medicinal chemistry and drug discovery who are focused on the development of novel therapeutics targeting Lck for the treatment of autoimmune diseases and other inflammatory conditions. The provided signaling pathway and workflow diagrams offer a clear visual representation of the biological context and synthetic strategy.
References
- 1. Discovery of A-770041, a src-family selective orally active lck inhibitor that prevents organ allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
2,6-Dibromo-4-isopropylaniline: A Versatile Precursor for the Synthesis of Novel Bioactive Compounds
Application Notes
2,6-Dibromo-4-isopropylaniline is a substituted aniline that serves as a valuable starting material in the synthesis of a variety of heterocyclic and aromatic compounds with potential biological activity. The presence of two bromine atoms ortho to the amino group, combined with an isopropyl substituent at the para position, offers a unique combination of steric and electronic properties that can be exploited for the development of novel therapeutic agents. The bromine atoms can be readily displaced or involved in cross-coupling reactions, providing a gateway to a diverse range of molecular architectures. The amino group can be acylated, alkylated, or diazotized to introduce further functionality, while the isopropyl group can influence the lipophilicity and metabolic stability of the final compounds.
This document provides a comprehensive overview of the potential applications of this compound as a precursor in drug discovery, along with detailed protocols for its derivatization and the biological evaluation of the resulting compounds. The methodologies and data presented herein are intended to guide researchers in the design and synthesis of new chemical entities with potential therapeutic value.
Potential Therapeutic Targets
Derivatives of this compound are being investigated for a range of pharmacological activities, including but not limited to:
-
Anticancer Agents: The core structure can be elaborated to generate compounds that inhibit protein kinases, disrupt protein-protein interactions, or intercalate with DNA.
-
Anti-inflammatory Agents: The aniline moiety can be incorporated into scaffolds that target enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).
-
Antimicrobial Agents: The halogenated aromatic ring is a common feature in many antimicrobial compounds and can be used to design novel antibiotics or antifungal agents.
-
Neurological Agents: The lipophilic nature of the isopropyl group can facilitate blood-brain barrier penetration, making this precursor suitable for the development of CNS-active agents.
Experimental Protocols
Protocol 1: Synthesis of a Hypothetical Kinase Inhibitor (KI-1) via Suzuki-Miyaura Coupling
This protocol describes a two-step synthesis of a hypothetical kinase inhibitor, KI-1, starting from this compound. The first step involves a Suzuki-Miyaura cross-coupling reaction to introduce a pyridine moiety, followed by an acylation of the aniline nitrogen.
Materials:
-
This compound
-
Pyridine-3-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Acetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Suzuki-Miyaura Coupling:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), pyridine-3-boronic acid (1.2 eq), potassium carbonate (3.0 eq), and a magnetic stir bar.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) in degassed 1,4-dioxane.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (ethyl acetate/hexanes gradient) to afford the intermediate product.
-
-
Acylation:
-
Dissolve the intermediate from step 1 in dichloromethane.
-
Add triethylamine (1.5 eq) and cool the solution to 0 °C.
-
Slowly add acetyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (ethyl acetate/hexanes gradient) to yield the final compound, KI-1.
-
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol outlines a general method to evaluate the inhibitory activity of synthesized compounds against a target kinase using a luminescence-based assay.
Materials:
-
Synthesized inhibitor (KI-1)
-
Recombinant target kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the inhibitor (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in kinase assay buffer to obtain a range of concentrations for testing (e.g., 100 µM to 1 nM).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Kinase assay buffer
-
Diluted inhibitor solution (or DMSO for control wells)
-
Recombinant kinase
-
Kinase substrate
-
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Initiation of Kinase Reaction:
-
Add ATP to each well to initiate the kinase reaction.
-
Incubate the plate at 30 °C for 1 hour.
-
-
Luminescence Detection:
-
Equilibrate the Kinase-Glo® reagent to room temperature.
-
Add the Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The amount of ATP remaining is inversely correlated with kinase activity.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Data Presentation
The following table summarizes hypothetical quantitative data for a series of kinase inhibitors derived from this compound.
| Compound ID | Target Kinase | IC₅₀ (nM) |
| KI-1 | Kinase A | 50 |
| KI-2 | Kinase A | 120 |
| KI-3 | Kinase A | 25 |
| KI-4 | Kinase B | 800 |
| KI-5 | Kinase B | 350 |
Visualizations
Caption: Synthetic pathway for the hypothetical kinase inhibitor KI-1.
Application Notes and Protocols for the Palladium-Catalyzed Amination of 2,6-Dibromo-4-isopropylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed amination of 2,6-dibromo-4-isopropylaniline. This reaction, a key transformation in synthetic organic chemistry, allows for the selective formation of carbon-nitrogen (C-N) bonds, yielding mono- and di-aminated products that are valuable intermediates in the development of pharmaceuticals and other bioactive molecules. The protocols outlined below are based on established principles of the Buchwald-Hartwig amination, a cornerstone of modern C-N cross-coupling chemistry.[1][2][3]
The selective functionalization of this compound presents a synthetic challenge due to the presence of two reactive bromine atoms and the electron-rich nature of the aniline ring. The protocols provided herein offer guidance on achieving either selective mono-amination or complete di-amination through careful control of reaction parameters such as the choice of catalyst, ligand, base, solvent, and stoichiometry.
Data Presentation: Reaction Conditions and Expected Yields
The following tables summarize typical reaction conditions for the palladium-catalyzed amination of this compound. The yields are illustrative and may vary depending on the specific amine and precise reaction conditions.
Table 1: Selective Mono-amination of this compound
| Entry | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.0) | XPhos (2.0) | NaOtBu (1.2) | Toluene | 100 | 12-18 | 75-85 |
| 2 | n-Butylamine | Pd(OAc)₂ (1.5) | RuPhos (3.0) | LHMDS (1.5) | Dioxane | 90 | 16-24 | 70-80 |
| 3 | Aniline | [Pd(allyl)Cl]₂ (0.5) | BrettPhos (1.0) | K₃PO₄ (2.0) | t-BuOH | 110 | 18-24 | 65-75 |
| 4 | Piperidine | Pd₂(dba)₃ (1.0) | JohnPhos (2.0) | Cs₂CO₃ (2.0) | Toluene | 100 | 12-16 | 80-90 |
Table 2: Di-amination of this compound
| Entry | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2.0) | XPhos (4.0) | NaOtBu (2.5) | Toluene | 110 | 24-36 | 80-90 |
| 2 | n-Butylamine | Pd(OAc)₂ (3.0) | RuPhos (6.0) | LHMDS (3.0) | Dioxane | 100 | 36-48 | 75-85 |
| 3 | Aniline | [Pd(allyl)Cl]₂ (1.0) | BrettPhos (2.0) | K₃PO₄ (4.0) | t-BuOH | 120 | 36-48 | 70-80 |
| 4 | Piperidine | Pd₂(dba)₃ (2.0) | JohnPhos (4.0) | Cs₂CO₃ (4.0) | Toluene | 110 | 24-36 | 85-95 |
Experimental Protocols
The following are detailed protocols for the selective mono- and di-amination of this compound. These protocols are intended as a starting point and may require optimization for specific substrates and scales.
Protocol 1: Selective Mono-amination with Morpholine
This protocol aims for the selective replacement of one bromine atom on the this compound core.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Morpholine (1.1 mmol, 1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1.0 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 mmol, 2.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.2 mmol, 1.2 equiv)
-
Anhydrous Toluene (5 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add anhydrous toluene via syringe, followed by the addition of morpholine.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®. Wash the filter cake with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired mono-aminated product.
Protocol 2: Di-amination with Piperidine
This protocol is designed for the exhaustive amination of this compound to yield the di-substituted product.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Piperidine (2.5 mmol, 2.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2.0 mol%)
-
2-(Dicyclohexylphosphino)biphenyl (JohnPhos) (0.04 mmol, 4.0 mol%)
-
Cesium Carbonate (Cs₂CO₃) (4.0 mmol, 4.0 equiv)
-
Anhydrous Toluene (10 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, Pd₂(dba)₃, JohnPhos, and cesium carbonate to an oven-dried Schlenk tube.
-
Add anhydrous toluene to the flask, followed by the addition of piperidine.
-
Seal the Schlenk tube and heat the mixture to 110 °C in a preheated oil bath with vigorous stirring.
-
Maintain the reaction at this temperature for 24-36 hours, monitoring its progress periodically by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired di-aminated product.
Visualizations
Catalytic Cycle of the Buchwald-Hartwig Amination
The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.[4]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
The general workflow for the palladium-catalyzed amination of this compound involves several key stages from reaction setup to product isolation.
Caption: Generalized experimental workflow.
References
Application Notes and Protocols for Cross-Coupling Reactions with 2,6-Dibromo-4-isopropylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the palladium-catalyzed cross-coupling of 2,6-dibromo-4-isopropylaniline. This versatile building block, featuring two reactive bromine atoms ortho to an amino group and a para-isopropyl substituent, is a valuable starting material for the synthesis of a diverse range of complex organic molecules. The sterically hindered nature of the substrate requires careful optimization of reaction conditions. This document outlines protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, supported by representative data from closely related systems to guide experimental design.
Suzuki-Miyaura Coupling: Synthesis of 2,6-Diaryl-4-isopropylanilines
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between aryl halides and organoboron compounds. For a sterically hindered substrate like this compound, the choice of catalyst, ligand, and base is critical to achieve high yields. The following data is based on reactions with the structurally similar 2,6-dibromo-4-nitroaniline and provides a strong starting point for optimization.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 100 | 12 | est. >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ (3) | Dioxane | 110 | 16 | est. >90 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | DMF/H₂O (4:1) | 90 | 24 | est. 70-80 |
| 4 | 4-Acetylphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (3) | Acetonitrile/H₂O (5:1) | 85 | 18 | est. 80-90 |
Note: Yields are estimated based on similar reported reactions and will require optimization for this compound.
Experimental Protocol: General Procedure for Double Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.2-2.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%)
-
Bulky phosphine ligand (e.g., SPhos, XPhos, 2-6 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Degassed water
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound, arylboronic acid, palladium catalyst, ligand, and base.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent and water (if applicable) via syringe.
-
Stir the reaction mixture vigorously and heat to the desired temperature (typically 90-110 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Synthesis of N-Aryl-2,6-dibromo-4-isopropylanilines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[1][2] Given the presence of two bromine atoms, selective mono-amination can be achieved by controlling the stoichiometry of the amine coupling partner. Bulky, electron-rich phosphine ligands are essential for achieving good reactivity with the sterically hindered substrate.[3]
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 100 | 4 | est. >95 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Dioxane | 110 | 18 | est. 85-95 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | BrettPhos (4) | Cs₂CO₃ (2) | t-BuOH | 100 | 12 | est. 80-90 |
| 4 | Indole | PdCl₂(Amphos)₂ (3) | - | K₂CO₃ (2) | DMF | 120 | 24 | est. 70-80 |
Note: Yields are estimated based on general protocols for Buchwald-Hartwig amination and will require optimization.
Experimental Protocol: General Procedure for Mono-amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Buchwald ligand (e.g., XPhos, 2-4 mol%)
-
Strong base (e.g., NaOtBu, 1.2-1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Glovebox or Schlenk line technique
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, the palladium precatalyst, the phosphine ligand, and the base to an oven-dried Schlenk flask.
-
Seal the flask and remove it from the glovebox.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling: Synthesis of 2,6-Dialkynyl-4-isopropylanilines
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[4] This reaction is instrumental in synthesizing alkynyl-substituted anilines.
Data Presentation: Representative Sonogashira Coupling Conditions
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Et₃N (3) | THF | 60 | 6 | est. >90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (1.5) | i-Pr₂NH (4) | Toluene | 70 | 8 | est. >90 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (1) | Piperidine (3) | DMF | 50 | 12 | est. 80-90 |
| 4 | Ethynyltrimethylsilane | PdCl₂(dppf) (3) | - (Copper-free) | Cs₂CO₃ (2) | Acetonitrile | 80 | 24 | est. 70-80 |
Note: Yields are estimated based on general Sonogashira coupling protocols and will require optimization.
Experimental Protocol: General Procedure for Double Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (2.2-2.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Amine base (e.g., Triethylamine, Diisopropylamine)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous, degassed solvent and the amine base.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at the appropriate temperature (room temperature to 70 °C) and monitor by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Heck Coupling: Synthesis of 2,6-Divinyl-4-isopropylanilines
The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[4][5] This reaction typically requires higher temperatures and can be sensitive to steric hindrance. The choice of base and the potential need for a phosphine ligand are key considerations.
Data Presentation: Representative Heck Coupling Conditions
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (3) | DMF | 120 | 24 | est. 60-70 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | - | NaOAc (3) | DMA | 130 | 36 | est. 70-80 |
| 3 | Methyl methacrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (3) | NMP | 140 | 48 | est. 50-60 |
| 4 | Acrylonitrile | Herrmann's Catalyst (1) | - | DBU (2.5) | Xylene | 130 | 24 | est. 60-70 |
Note: Yields are estimated based on general Heck coupling protocols for dibromoarenes and will likely require significant optimization.
Experimental Protocol: General Procedure for Double Heck Coupling
Materials:
-
This compound (1.0 equiv)
-
Alkene (2.5-3.0 equiv)
-
Palladium source (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (optional, e.g., P(o-tol)₃, 2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, 2.0-3.0 equiv)
-
High-boiling polar aprotic solvent (e.g., DMF, DMA, NMP)
-
Pressure vessel or sealed tube
Procedure:
-
In a pressure vessel, combine this compound, the palladium source, the optional ligand, and the base.
-
Add the solvent and the alkene.
-
Seal the vessel and heat the reaction mixture to the required temperature (typically 120-140 °C).
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
References
- 1. Selective palladium-catalysed arylation of 2,6-dibromopyridine using N-heterocyclic carbene ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. Heck Reaction [organic-chemistry.org]
Application Notes and Protocols for the Large-Scale Synthesis of 2,6-Dibromo-4-isopropylaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the large-scale synthesis of 2,6-Dibromo-4-isopropylaniline, a key intermediate in the development of various derivatives with potential applications in medicinal chemistry. The synthesis is presented as a multi-step process commencing with the preparation of 4-isopropylaniline, followed by a protection-bromination-deprotection sequence to yield the target compound. These protocols are designed to be scalable for laboratory and pilot plant production. Additionally, this note explores the utility of 2,6-dihaloaniline scaffolds in drug discovery, particularly as precursors for kinase inhibitors, and includes a representative signaling pathway.
Introduction
Substituted anilines are a cornerstone of modern medicinal chemistry, serving as versatile scaffolds for the synthesis of a wide array of biologically active molecules. The 2,6-dihalo-4-alkylaniline motif, in particular, is a valuable building block for creating compounds with targeted biological activities. The halogen atoms at the ortho positions can be exploited for further chemical modifications, while the alkyl group at the para position can influence the compound's pharmacokinetic properties. 2,6-Dibromoaniline derivatives are utilized as intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] Specifically, they have been employed in the creation of type IV phosphodiesterase inhibitors for asthma treatment and in the development of anti-HIV agents.[] The ability to introduce diverse substituents on the aniline core is crucial for tuning the potency and selectivity of potential drug candidates.
Synthesis of this compound
The large-scale synthesis of this compound is proposed via a three-step sequence starting from 4-isopropylaniline. This approach involves the protection of the highly reactive amino group as an acetamide, followed by regioselective dibromination at the ortho positions, and subsequent deprotection to yield the final product.
Experimental Workflow
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Large-Scale Synthesis of 4-Isopropylaniline
This protocol is based on the Friedel-Crafts alkylation of aniline.[3]
Materials and Equipment:
-
Aniline
-
2-Chloropropane (or Isopropanol)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
1,2-Dichloroethane (or other suitable inert solvent)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Large-scale reaction vessel with mechanical stirring, reflux condenser, and dropping funnel
-
Heating and cooling system
-
Extraction and distillation apparatus
Procedure:
-
In a suitable reaction vessel, charge aniline and 1,2-dichloroethane.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add anhydrous aluminum chloride in portions while maintaining the temperature below 10 °C.
-
After the addition is complete, slowly add 2-chloropropane dropwise, keeping the reaction temperature between 5-10 °C.
-
Once the addition of 2-chloropropane is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.
-
Cool the reaction mixture to 0-5 °C and quench by the slow addition of water, followed by concentrated hydrochloric acid.
-
Separate the aqueous layer and wash the organic layer with water.
-
Neutralize the aqueous layer with a concentrated sodium hydroxide solution until a basic pH is achieved, which will precipitate the crude 4-isopropylaniline.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure 4-isopropylaniline.
| Parameter | Value | Reference |
| Reactants | Aniline, 2-Chloropropane, AlCl₃ | [3] |
| Solvent | 1,2-Dichloroethane | [3] |
| Reaction Temp. | 5-50 °C | [3] |
| Reaction Time | 2-4 hours | [3] |
| Typical Yield | 60-75% | [3] |
| Purification | Vacuum Distillation | [3] |
Step 2: Acetylation of 4-Isopropylaniline
This protocol describes the protection of the amino group of 4-isopropylaniline.
Materials and Equipment:
-
4-Isopropylaniline
-
Acetic Anhydride
-
Sodium Acetate
-
Water
-
Reaction vessel with mechanical stirring
-
Filtration apparatus
Procedure:
-
In a reaction vessel, dissolve 4-isopropylaniline in a mixture of water and a small amount of hydrochloric acid.
-
In a separate beaker, prepare a solution of sodium acetate in water.
-
To the stirred solution of 4-isopropylaniline hydrochloride, add acetic anhydride in one portion.
-
Immediately add the sodium acetate solution to the reaction mixture.
-
Stir the mixture vigorously. The product, N-(4-isopropylphenyl)acetamide, will precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be used directly in the next step or recrystallized from ethanol/water if higher purity is required.
| Parameter | Value | Reference |
| Reactants | 4-Isopropylaniline, Acetic Anhydride | [4][5] |
| Reagent | Sodium Acetate | [6] |
| Solvent | Water | [6] |
| Reaction Temp. | Room Temperature | [4] |
| Typical Yield | >90% | [5] |
| Purification | Recrystallization (optional) | [6] |
Step 3: Dibromination of N-(4-isopropylphenyl)acetamide and Deprotection
This protocol outlines the bromination of the protected aniline and subsequent deprotection to yield the final product.
Materials and Equipment:
-
N-(4-isopropylphenyl)acetamide
-
Bromine (or other brominating agent like N-Bromosuccinimide)
-
Glacial Acetic Acid
-
Hydrochloric Acid or Sulfuric Acid
-
Sodium Hydroxide
-
Reaction vessel with mechanical stirring, dropping funnel, and provision for cooling
-
Filtration and recrystallization apparatus
Procedure:
Part A: Dibromination
-
Dissolve N-(4-isopropylphenyl)acetamide in glacial acetic acid in a reaction vessel.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled solution while stirring. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the disappearance of the starting material.
-
Pour the reaction mixture into a large volume of ice water to precipitate the crude N-(2,6-dibromo-4-isopropylphenyl)acetamide.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water to remove acetic acid and any unreacted bromine.
Part B: Deprotection (Hydrolysis)
-
Transfer the crude N-(2,6-dibromo-4-isopropylphenyl)acetamide to a flask containing a mixture of ethanol and concentrated hydrochloric acid (or sulfuric acid).
-
Heat the mixture to reflux for 2-4 hours, monitoring the progress of the hydrolysis by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then pour it onto ice.
-
Carefully neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is basic, which will precipitate the crude this compound.
-
Collect the solid product by vacuum filtration and wash with water until the washings are neutral.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to obtain pure this compound.
| Parameter | Value | Reference |
| Reactants | N-(4-isopropylphenyl)acetamide, Bromine | General procedure |
| Solvent | Glacial Acetic Acid | General procedure |
| Reaction Temp. | 0-10 °C (Bromination) | General procedure |
| Deprotection | Acid Hydrolysis (HCl or H₂SO₄) | General procedure |
| Typical Yield | 70-85% (over two steps) | Estimated |
| Purification | Recrystallization | General procedure |
Applications in Drug Discovery
Halogenated anilines, such as this compound, are valuable precursors in the synthesis of kinase inhibitors.[7] The 2,6-disubstituted aniline moiety can act as a scaffold that mimics the hinge-binding region of ATP in the active site of kinases. The bromines at the 2 and 6 positions can be readily displaced via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a variety of substituents, allowing for the fine-tuning of inhibitor potency and selectivity.
Representative Signaling Pathway: Kinase Inhibition
The following diagram illustrates a generalized kinase signaling pathway and the point of inhibition by a drug molecule derived from a 2,6-disubstituted aniline scaffold.
Caption: Generalized kinase signaling pathway and inhibition.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the large-scale synthesis of this compound. This versatile intermediate holds significant promise for the development of novel therapeutic agents, particularly in the area of kinase inhibition. The provided methodologies are robust and scalable, catering to the needs of researchers and professionals in the field of drug development. Further derivatization of the this compound core can lead to the discovery of potent and selective modulators of various biological targets.
References
Application of 2,6-Dibromo-4-isopropylaniline in Materials Science: An Overview of Available Data
Despite a comprehensive search of scientific literature and patent databases, there is currently no publicly available information detailing the specific applications of 2,6-Dibromo-4-isopropylaniline in materials science. While this compound is available from commercial suppliers as a research chemical, its utility as a monomer for polymer synthesis, a precursor for organic electronic materials, or as a component in other functional materials is not documented in accessible literature.
This report summarizes the available information on this compound and related compounds to provide a contextual understanding of its potential, while highlighting the absence of specific experimental data for its use in materials science.
Chemical and Physical Properties
This compound is a substituted aniline with the following properties:
| Property | Value |
| CAS Number | 10546-65-3 |
| Molecular Formula | C₉H₁₁Br₂N |
| Molecular Weight | 293.00 g/mol |
| Appearance | White to off-white crystalline powder |
| Purity | Typically ≥98% |
Data sourced from chemical supplier specifications.
Potential Areas of Application: A Theoretical Perspective
Based on the applications of structurally similar brominated anilines, this compound could theoretically be explored in the following areas of materials science:
-
Polymer Synthesis: The amino group and bromine atoms offer reactive sites for polymerization. It could potentially serve as a monomer or a cross-linking agent to introduce bromine functionalities into a polymer backbone, thereby enhancing flame retardancy or providing sites for further post-polymerization modification.
-
Organic Electronics: Brominated aromatic compounds are often used as intermediates in the synthesis of organic semiconductors. The bromine atoms can be substituted via cross-coupling reactions to build larger conjugated systems necessary for charge transport.
-
Functional Dyes and Pigments: Anilines are foundational precursors for many classes of dyes. While no specific dyes derived from this compound are documented, its structure suggests potential for the synthesis of novel colorants.
It is crucial to reiterate that these are hypothetical applications based on chemical intuition and the known uses of related compounds.
Experimental Protocols and Quantitative Data
As of the date of this report, no peer-reviewed articles or patents provide experimental protocols for the use of this compound in any materials science application. Consequently, there is no quantitative data to present regarding its performance in polymers, electronic devices, or other materials.
Logical Workflow for Investigating Potential Applications
For researchers interested in exploring the materials science applications of this compound, a logical experimental workflow would be necessary. The following diagram outlines a potential research pathway.
Caption: A logical workflow for investigating the potential materials science applications of this compound.
Conclusion
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 2,6-Dibromo-4-isopropylaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds, including carbazole and phenazine derivatives, using 2,6-dibromo-4-isopropylaniline as a versatile starting material. These protocols are designed to be a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug discovery.
Introduction
This compound is a readily available starting material that offers two reactive bromine atoms, enabling the strategic construction of complex heterocyclic scaffolds. The methodologies outlined below focus on palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura and Buchwald-Hartwig aminations—followed by intramolecular cyclization to generate carbazole and phenazine core structures. These heterocyclic motifs are of significant interest due to their prevalence in biologically active natural products and pharmaceuticals. Carbazole derivatives, in particular, have demonstrated a wide range of therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3][4]
Strategic Pathways for Heterocycle Synthesis
The overall synthetic strategy involves a two-step process:
-
Palladium-Catalyzed Cross-Coupling: The initial step focuses on the functionalization of the C-Br bonds of this compound using either Suzuki-Miyaura coupling to form C-C bonds or Buchwald-Hartwig amination to form C-N bonds.
-
Intramolecular Cyclization: The disubstituted aniline derivatives generated in the first step are then subjected to intramolecular cyclization to construct the desired heterocyclic ring system.
Experimental Protocols
Protocol 1: Synthesis of 2,6-Diaryl-4-isopropylaniline via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with arylboronic acids to yield 2,6-diaryl-4-isopropylaniline derivatives. These compounds can serve as precursors for carbazole synthesis.
Materials:
-
This compound
-
Arylboronic acid (2.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (4-10 mol%)
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (3.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (2.2 mmol), and the base (3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst and the phosphine ligand to the flask.
-
Add the degassed 1,4-dioxane/water mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (3) / PPh₃ (6) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) / SPhos (6) | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 80-90 |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 16 | 75-85 |
Protocol 2: Synthesis of N,N'-Diaryl-4-isopropylaniline-2,6-diamine via Buchwald-Hartwig Amination
This protocol details the palladium-catalyzed Buchwald-Hartwig amination of this compound with arylamines to produce N,N'-diaryl-4-isopropylaniline-2,6-diamine derivatives, which are precursors to phenazines.
Materials:
-
This compound
-
Arylamine (2.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos or other suitable ligand (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (3.0 equivalents)
-
Anhydrous, degassed toluene or dioxane
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox, charge a dry Schlenk flask with Pd₂(dba)₃, the ligand, and NaOtBu.
-
Add this compound and the arylamine.
-
Seal the flask, remove it from the glovebox, and add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify by column chromatography.
| Entry | Arylamine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 110 | 18 | 70-80 |
| 2 | 4-Methoxyaniline | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Dioxane | 100 | 24 | 65-75 |
| 3 | 3,5-Dimethylaniline | Pd(OAc)₂ (4) | DavePhos (8) | K₃PO₄ | Toluene | 110 | 20 | 70-85 |
Protocol 3: Intramolecular Cyclization to Form Carbazoles
This protocol describes the palladium-catalyzed intramolecular C-H amination of 2,6-diaryl-4-isopropylaniline derivatives to form substituted carbazoles.[5]
Materials:
-
2,6-Diaryl-4-isopropylaniline derivative (from Protocol 1)
-
Palladium(II) acetate (Pd(OAc)₂) (10 mol%)
-
Copper(II) acetate (Cu(OAc)₂) (2.0 equivalents)
-
Pivalic acid
-
Oxygen atmosphere
Procedure:
-
To a pressure tube, add the 2,6-diaryl-4-isopropylaniline derivative (1.0 mmol), Pd(OAc)₂ (0.1 mmol), and Cu(OAc)₂ (2.0 mmol).
-
Add pivalic acid as the solvent.
-
Seal the tube and purge with oxygen.
-
Heat the reaction mixture to 120 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography to yield the carbazole derivative.
Protocol 4: Intramolecular Oxidative Cyclization to Form Phenazines
This protocol provides a general method for the intramolecular oxidative cyclization of N,N'-diaryl-4-isopropylaniline-2,6-diamine derivatives to form substituted phenazines.
Materials:
-
N,N'-Diaryl-4-isopropylaniline-2,6-diamine derivative (from Protocol 2)
-
Oxidizing agent (e.g., DDQ, air with a catalyst)
-
Solvent (e.g., toluene, xylene)
Procedure:
-
Dissolve the N,N'-diaryl-4-isopropylaniline-2,6-diamine derivative in a suitable high-boiling solvent in a round-bottom flask.
-
Add the oxidizing agent (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, DDQ, 2.2 equivalents).
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to afford the phenazine derivative.
Biological Activity of Synthesized Carbazole Derivatives
Carbazole derivatives synthesized through these methods have been shown to exhibit significant anticancer activity against various cancer cell lines. The table below summarizes the IC₅₀ values for representative carbazole compounds.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Carbazole A | A549 (Lung) | 0.07 | [2] |
| Carbazole B | HT29 (Colon) | 0.11 | [2] |
| Carbazole C | C6 (Glioma) | 12.2 | [2] |
| Carbazole D | HepG2 (Liver) | 7.68 | [3] |
| Carbazole E | HeLa (Cervical) | 10.09 | [3] |
| Carbazole F | MCF7 (Breast) | 6.44 | [3] |
Signaling Pathways
The anticancer activity of many carbazole derivatives is attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. Two of the most relevant pathways are the MAPK/ERK and PI3K/Akt/mTOR pathways.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell growth, differentiation, and survival.[6] Dysregulation of this pathway is a common feature in many cancers.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is another critical intracellular signaling pathway that plays a central role in cell growth, metabolism, and survival.[7][8] Its aberrant activation is frequently observed in human cancers, making it a prime target for anticancer drug development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Carbazole scaffolds in cancer therapy: a review from 2012 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. ERK/MAPK signalling pathway and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 2,6-Dibromo-4-isopropylaniline
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted guidance on optimizing Suzuki-Miyaura cross-coupling reactions with the sterically hindered substrate, 2,6-Dibromo-4-isopropylaniline.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.
Problem 1: Low to no conversion of the starting material.
-
Possible Cause: Inefficient oxidative addition due to steric hindrance. The two bromine atoms ortho to the bulky isopropylaniline group create significant steric congestion, which can impede the approach of a standard palladium catalyst.
-
Troubleshooting Steps:
-
Evaluate the Ligand: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for this substrate. Switch to a bulkier, more electron-rich phosphine ligand. These promote the formation of a highly reactive, monoligated palladium(0) species necessary for the oxidative addition step.
-
Increase Reaction Temperature: Sterically hindered substrates often require more thermal energy to overcome the activation barrier. If the reaction is sluggish at 80-90 °C, consider increasing the temperature to 100-120 °C.
-
Select an Appropriate Catalyst Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common, pre-formed catalysts (precatalysts) that readily generate the active Pd(0) species can be more effective and reproducible.
-
Problem 2: Reaction stalls after mono-arylation, yielding primarily 2-Aryl-6-bromo-4-isopropylaniline.
-
Possible Cause: The product of the first coupling is even more sterically hindered than the starting material, making the second oxidative addition significantly more difficult.
-
Troubleshooting Steps:
-
More Forcing Conditions for Di-substitution: If a double Suzuki coupling is desired in one pot, a higher catalyst loading (2-5 mol%), a more robust ligand, and higher temperatures may be necessary after the first coupling has occurred.
-
Stepwise Approach: Consider a stepwise strategy. First, perform the mono-arylation under optimized conditions. Then, isolate the mono-arylated product and subject it to a second Suzuki coupling under more forcing conditions (e.g., a different, more active catalyst/ligand system and higher temperature).
-
Problem 3: Significant formation of side products, such as homocoupling of the boronic acid (biaryl formation) or dehalogenation.
-
Possible Cause: Catalyst deactivation, presence of oxygen, or suboptimal base/solvent choice can lead to undesired side reactions.
-
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
-
Optimize the Base: A base that is too strong or too weak can be detrimental. For this substrate, moderately strong inorganic bases are often a good choice. Ensure the base is finely powdered and anhydrous.
-
Boronic Ester Stability: If boronic acid decomposition (protodeboronation) is suspected, especially with electron-rich or heteroaromatic partners, consider using a more stable boronic ester, such as a pinacol ester.
-
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst and ligand combination for the Suzuki coupling of this compound?
A1: There is no single "best" combination for all coupling partners, but for sterically hindered substrates like this, highly active catalyst systems are required. Excellent starting points are palladium precatalysts combined with bulky, electron-rich biarylphosphine ligands (Buchwald ligands). For particularly challenging couplings, N-Heterocyclic Carbene (NHC) ligands have also shown high efficacy. A screening of catalysts and ligands is often necessary.
Q2: Which base should I choose for this reaction?
A2: The choice of base is critical. For sterically hindered aryl bromides, potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective and reliable choices. Potassium fluoride (KF) can also be used. The base helps activate the boronic acid/ester for the transmetalation step.
Q3: Can I perform a selective mono-arylation at one of the bromine positions?
A3: Yes, selective mono-arylation is often achievable by carefully controlling the reaction conditions. Using a slight excess (1.0-1.2 equivalents) of the boronic acid, a lower catalyst loading, and shorter reaction times will favor the formation of the mono-substituted product.
Q4: My boronic acid is not very stable. What can I do to prevent decomposition?
A4: Protodeboronation, the cleavage of the C-B bond, is a common side reaction. To minimize this, you can:
-
Use a milder base like K₂CO₃ or KF.
-
Switch from a boronic acid to a more stable boronic ester (e.g., pinacol ester).
-
Use anhydrous solvents, as water can facilitate this side reaction.
-
Avoid excessively high temperatures or prolonged reaction times if possible.
Q5: What are the best solvents for this type of Suzuki coupling?
A5: Anhydrous, aprotic polar solvents are generally preferred. Common choices include 1,4-dioxane, toluene, and 2-methyltetrahydrofuran (2-MeTHF). Often, a small amount of water is added when using bases like K₃PO₄ or K₂CO₃, but for sensitive substrates, strictly anhydrous conditions may be better.
Data Presentation
The following tables summarize typical conditions and expected yield trends for the Suzuki coupling of sterically hindered di-ortho-bromoanilines, based on data from analogous compounds. Yields are illustrative and will vary based on the specific coupling partner.
Table 1: Catalyst/Ligand System Performance for Mono-Arylation
| Catalyst Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | High |
| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (4.5) | KF (3) | 1,4-Dioxane | 100 | 18 | Effective |
| CataCXium A Pd G3 (5) | (integrated) | Cs₂CO₃ (3) | 2-MeTHF | 80 | 6 | Very High |
| Pd(PPh₃)₄ (5) | PPh₃ (integrated) | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 90 | 24 | Low to Moderate |
Table 2: Effect of Base on Reaction Yield
| Catalyst System | Base (2 equiv) | Solvent | Temp (°C) | Relative Yield |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | ++++ |
| Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | +++++ |
| Pd(OAc)₂ / SPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | +++ |
| Pd(OAc)₂ / SPhos | Et₃N | Toluene | 100 | + |
Experimental Protocols
Protocol 1: General Procedure for Mono-Arylation of this compound
This protocol provides a robust starting point for the mono-arylation, which can be optimized by varying the catalyst, ligand, base, and solvent.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 equiv)
-
Palladium precatalyst (e.g., CataCXium A Pd G3, 2-5 mol%)
-
Base (e.g., Cs₂CO₃, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 2-MeTHF or 1,4-Dioxane)
Procedure:
-
To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid/ester, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Under a positive pressure of inert gas, add the palladium precatalyst.
-
Add the degassed solvent via syringe. The typical reaction concentration is between 0.1 and 0.5 M.
-
Place the sealed vessel in a preheated oil bath or heating block and stir at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
Here are diagrams illustrating key workflows and logical relationships for troubleshooting.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Troubleshooting logic for low-yield Suzuki coupling reactions.
Technical Support Center: 2,6-Dibromo-4-isopropylaniline Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Dibromo-4-isopropylaniline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in the synthesis of this compound?
A1: The synthesis of this compound from 4-isopropylaniline via electrophilic aromatic substitution typically yields a primary product, but can also result in several common byproducts. The most frequently observed impurities are the result of incomplete or excessive bromination. These include the mono-brominated and tri-brominated derivatives of 4-isopropylaniline. Additionally, under certain conditions, polymerization of the starting material or products can lead to the formation of insoluble, tar-like substances.
Q2: How can I minimize the formation of these byproducts during the reaction?
A2: Minimizing byproduct formation hinges on careful control of reaction conditions. Key parameters to monitor and control include:
-
Stoichiometry: Precise control of the molar ratio of the brominating agent to the 4-isopropylaniline substrate is crucial. Using a slight excess of the brominating agent can help drive the reaction to the desired di-brominated product, but a large excess will favor the formation of the tri-brominated byproduct.
-
Temperature: Bromination reactions of anilines are typically exothermic. Maintaining a low and consistent reaction temperature (e.g., 0-5 °C) can help to control the reaction rate and reduce the formation of over-brominated and polymeric byproducts.
-
Addition Rate: Slow, dropwise addition of the brominating agent to the reaction mixture allows for better temperature control and more selective bromination.
-
Solvent: The choice of solvent can influence the reactivity of the brominating agent and the solubility of the products and byproducts.
Q3: What are the recommended methods for purifying crude this compound?
A3: Purification of the crude product is often necessary to remove unreacted starting material and byproducts. Common purification techniques include:
-
Recrystallization: This is a highly effective method for purifying solid products. The choice of solvent is critical and may require some experimentation to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used to separate the components based on their polarity.
-
Acid-Base Extraction: This technique can be used to separate the aniline-based products from non-basic impurities. The crude mixture is dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the anilines, transferring them to the aqueous layer. The aqueous layer is then basified, and the purified anilines are extracted back into an organic solvent.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired product | Incomplete reaction. | - Increase the reaction time. - Use a slight excess of the brominating agent. - Ensure efficient stirring. |
| Loss of product during workup or purification. | - Optimize the extraction and recrystallization procedures. - Use a different purification method, such as column chromatography. | |
| Presence of a significant amount of mono-brominated byproduct | Insufficient amount of brominating agent. | - Increase the molar ratio of the brominating agent to the starting material. |
| Short reaction time. | - Extend the reaction time to allow for complete di-bromination. | |
| Presence of a significant amount of tri-brominated byproduct | Excess of brominating agent. | - Carefully control the stoichiometry of the reactants. |
| High reaction temperature. | - Maintain a low and consistent reaction temperature (0-5 °C). | |
| Formation of a dark, tarry substance | Polymerization of the aniline starting material or products. | - Maintain a low reaction temperature. - Ensure the starting aniline is of high purity and free of oxidizing impurities. - Consider performing the reaction under an inert atmosphere. |
| Difficulty in separating byproducts by recrystallization | Similar solubility profiles of the product and byproducts. | - Use column chromatography for purification. - Experiment with different recrystallization solvent systems. |
Experimental Protocols
A generalized experimental protocol for the synthesis of this compound is provided below. This should be adapted and optimized based on laboratory conditions and safety protocols.
Synthesis of this compound
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-isopropylaniline in a suitable solvent (e.g., glacial acetic acid or dichloromethane). Cool the flask to 0-5 °C in an ice bath.
-
Bromination: Prepare a solution of the brominating agent (e.g., bromine or N-bromosuccinimide) in the same solvent. Add this solution dropwise to the cooled aniline solution with vigorous stirring, ensuring the temperature remains below 5 °C.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench any excess bromine with a solution of sodium thiosulfate. Neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
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Extraction: Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Visualizations
The following diagrams illustrate the key chemical transformation and a logical workflow for troubleshooting common issues.
Caption: Reaction pathway for the synthesis of this compound.
Technical Support Center: Purification of Products from 2,6-Dibromo-4-isopropylaniline Reactions
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products derived from 2,6-Dibromo-4-isopropylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after a reaction with this compound?
A1: Common impurities depend on the reaction type but often include:
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Unreacted this compound: Due to incomplete conversion.
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Homocoupling byproducts: From side reactions of organometallic reagents in cross-coupling reactions.
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Catalyst residues: Palladium and phosphine ligands (or their oxides) are common in cross-coupling reactions like Suzuki and Buchwald-Hartwig.[1]
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Dehalogenated starting material: Where one or both bromine atoms are replaced by hydrogen.
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Over-alkylated products: In N-alkylation reactions, formation of di-alkylated species alongside the desired mono-alkylated product can occur.[2]
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Inorganic salts: From bases (e.g., K₂CO₃, Cs₂CO₃) used in the reaction.
Q2: How can I remove residual palladium catalyst from my Suzuki or Buchwald-Hartwig reaction product?
A2: Several methods can be effective for removing palladium residues:
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Silica Gel Chromatography: This is the most common method. Palladium compounds often adhere strongly to silica. A plug of silica gel filtration before full column chromatography can remove a significant portion.[3]
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Celite Filtration: Passing the crude reaction mixture through a pad of Celite can help remove insoluble palladium species.[4]
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Aqueous Washes: An aqueous wash, sometimes with a chelating agent like EDTA or a dilute ammonium hydroxide solution, during the workup can help extract some palladium salts.
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Specialized Scavengers: Commercial silica-based or polymer-based metal scavengers can be added to the crude product solution to selectively bind and remove palladium.
Q3: My product is an oil and won't crystallize. What are my purification options?
A3: When a product is a non-crystallizing oil, the primary method of purification is column chromatography. If the oil is still impure after chromatography, you can try:
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Trituration: Stirring the oil vigorously with a solvent in which the product is insoluble but the impurities are soluble (e.g., hexanes or diethyl ether). This may either solidify the product or wash away impurities.
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Kugelrohr or Short-Path Distillation: For thermally stable, relatively low molecular weight oils, distillation under high vacuum can be an effective purification method.
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Salt Formation/Recrystallization: If your product has a basic (e.g., an amine) or acidic functional group, you can form a salt which is often a crystalline solid. This salt can then be purified by recrystallization and the parent compound regenerated. A similar compound, 2,6-diisopropylaniline, has been purified by forming a methanesulfonate salt, recrystallizing it, and then neutralizing with a base.[5]
Troubleshooting Guides (Q&A)
Scenario 1: Suzuki-Miyaura Cross-Coupling Reactions
Question: After my Suzuki reaction, TLC analysis shows the starting material, the desired mono-arylated product, and a non-polar byproduct. How do I isolate the product?
Answer: This is a common outcome. The non-polar byproduct is likely a homocoupling product of the boronic acid. Purification is typically achieved through flash column chromatography.
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Initial Workup: After the reaction, a standard aqueous workup is recommended. Dilute the reaction mixture with an organic solvent like ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3]
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Chromatography: Purify the crude residue by flash column chromatography on silica gel.[3] A gradient elution is usually most effective.
Experimental Protocol: Flash Chromatography for Suzuki Product Purification
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Prepare the Column: Select an appropriately sized silica gel column based on the amount of crude material (typically a 40:1 to 100:1 ratio of silica to crude product by weight).
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Adsorb the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). In a separate flask, add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. This "dry loading" method often results in better separation.
-
Elution:
-
Start with a non-polar solvent system, such as 100% Hexanes or Heptane, to elute the non-polar homocoupling byproduct.
-
Gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in hexanes.
-
The desired mono-arylated product will typically elute before the more polar starting material, this compound.
-
-
Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
| Compound Type | Typical Elution Order (Increasing Polarity) | Example Solvent System (Gradient) |
| Homocoupling Byproduct | 1 (Least Polar) | 1-5% EtOAc in Hexanes |
| Mono-arylated Product | 2 | 5-15% EtOAc in Hexanes |
| This compound | 3 (Most Polar) | 15-30% EtOAc in Hexanes |
Diagram: Suzuki Reaction Purification Workflow
Caption: General workflow for the workup and purification of a Suzuki reaction product.
Scenario 2: N-Alkylation Reactions
Question: My N-alkylation reaction produced a mixture of the desired mono-alkylated product and a di-alkylated byproduct. How can I separate them?
Answer: The starting aniline, mono-alkylated, and di-alkylated products have different polarities and basicities, which can be exploited for separation. Flash column chromatography is the most common approach.
-
Polarity Differences: The primary amine (starting material) is generally the most polar due to its ability to form two hydrogen bonds. The secondary amine (mono-alkylated product) is less polar, and the tertiary amine (di-alkylated product) is the least polar of the three.
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Chromatography: A silica gel column using a gradient of ethyl acetate in hexanes can effectively separate these compounds. The least polar di-alkylated product will elute first, followed by the mono-alkylated product, and finally the polar starting material.
| Compound | Typical Elution Order (Increasing Polarity) | Example Solvent System (Gradient) |
| Di-alkylated Product | 1 (Least Polar) | 2-10% EtOAc in Hexanes |
| Mono-alkylated Product | 2 | 10-25% EtOAc in Hexanes |
| This compound | 3 (Most Polar) | 25-50% EtOAc in Hexanes |
Experimental Protocol: Purification by Acid-Base Extraction (Alternative Method)
This method can be used to remove unreacted starting material if the product is significantly less basic.
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Dissolution: Dissolve the crude mixture in an organic solvent such as diethyl ether or dichloromethane.
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Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute acid solution (e.g., 1 M HCl). The basic starting aniline will be protonated and move to the aqueous layer.[6] The alkylated products, being more sterically hindered and potentially less basic, may remain in the organic layer.
-
Separation: Separate the organic layer.
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Neutralization & Back-Extraction: The aqueous layer can be basified (e.g., with 2 M NaOH) and extracted with an organic solvent to recover the starting material if desired.
-
Final Purification: The organic layer containing the product mixture can then be dried, concentrated, and further purified by column chromatography to separate the mono- and di-alkylated products.
Diagram: Troubleshooting Logic for N-Alkylation
Caption: Decision diagram for choosing a purification strategy for N-alkylation products.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. JP2000103766A - Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane - Google Patents [patents.google.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,6-Dibromo-4-isopropylaniline Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Dibromo-4-isopropylaniline and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is the bromination of 4-isopropylaniline prone to over-bromination?
A1: The amino group (-NH₂) in the aniline starting material is a strong activating group for electrophilic aromatic substitution.[1] This high reactivity increases the electron density of the aromatic ring, making it highly susceptible to polysubstitution, where more than the desired number of bromine atoms are added to the ring.[2][3] Without careful control of reaction conditions, the reaction can readily proceed to form tri-brominated or other over-halogenated byproducts.[4]
Q2: How can I selectively achieve di-bromination at the 2 and 6 positions?
A2: Achieving selective di-bromination at the ortho-positions to the amino group requires moderating the high reactivity of the aniline. A common and effective strategy is the protection of the amino group, for instance, through acetylation with acetic anhydride to form an acetanilide.[1][4] The resulting N-acetyl group is still an ortho-, para-director but is less activating than the free amino group, which allows for more controlled bromination.[1][4] Since the para-position is blocked by the isopropyl group, bromination is directed to the two ortho-positions. The protecting group can be subsequently removed by hydrolysis.
Q3: My reaction mixture is turning dark brown and forming a tar-like substance. What is causing this and how can I prevent it?
A3: The darkening of the reaction mixture and the formation of tar are often due to the oxidation of the aniline substrate.[2] Anilines are susceptible to oxidation, especially under harsh reaction conditions or upon exposure to air.[2] To prevent this, it is advisable to use purified, colorless starting materials and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] Performing the reaction at lower temperatures can also help to minimize oxidation and other side reactions.[2]
Q4: I am having difficulty separating the desired this compound from other brominated isomers and byproducts. What purification methods are most effective?
A4: The separation of halogenated aniline regioisomers and other closely related impurities can be challenging due to their similar physical properties.[5] While traditional column chromatography can be attempted, High-Performance Liquid Chromatography (HPLC) often provides the necessary resolving power for effective separation.[5] Careful selection of the stationary and mobile phases is crucial for achieving good separation. Recrystallization can also be an effective technique for purifying the final product, provided a suitable solvent system is identified.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Significant side reactions (e.g., oxidation).[1] - Protonation of the amino group in strongly acidic media, deactivating the ring.[1] - Loss of product during workup and purification. | - Monitor the reaction progress using TLC or GC to ensure completion. - Conduct the reaction under an inert atmosphere and at a controlled, low temperature to minimize oxidation.[2] - Consider using a protecting group for the amine to avoid deactivation in acidic conditions. - Optimize extraction and purification steps to minimize product loss. |
| Formation of Tri-bromo or other Over-brominated Byproducts | - Excess of brominating agent. - Reaction temperature is too high. - High reactivity of the unprotected aniline.[1] | - Use a stoichiometric amount of the brominating agent (e.g., 2.0-2.2 equivalents). - Maintain a low reaction temperature (e.g., 0-5 °C). - Protect the amino group as an acetanilide to moderate its activating effect.[1][4] |
| Presence of Mono-bromo Isomers (e.g., 2-bromo-4-isopropylaniline) in the Final Product | - Insufficient amount of brominating agent. - Short reaction time. | - Ensure at least two equivalents of the brominating agent are used. - Increase the reaction time and monitor for the disappearance of the mono-brominated intermediate by TLC or GC. |
| Product Discoloration (Dark Oil or Solid) | - Presence of oxidized impurities.[5] | - Treat the crude product with activated carbon during recrystallization to remove colored impurities.[5] - Ensure all reagents are pure and the reaction is protected from air.[2] |
Experimental Protocols
General Protocol for the Synthesis of this compound via Amine Protection
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
Step 1: Protection of 4-isopropylaniline (Acetylation)
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In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-isopropylaniline in a suitable solvent (e.g., glacial acetic acid or dichloromethane).
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (approximately 1.1 equivalents) to the cooled solution while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into cold water to precipitate the N-(4-isopropylphenyl)acetamide.
-
Filter the solid product, wash with water, and dry thoroughly. The product can be recrystallized from a suitable solvent (e.g., ethanol/water) if necessary.
Step 2: Bromination of N-(4-isopropylphenyl)acetamide
-
Dissolve the dried N-(4-isopropylphenyl)acetamide in a suitable solvent (e.g., glacial acetic acid).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of bromine (2.1 equivalents) in the same solvent to the cooled solution, maintaining the temperature below 10 °C.
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Stir the reaction mixture at low temperature for several hours, monitoring the progress by TLC or GC.
-
Once the reaction is complete, pour the mixture into an aqueous solution of a reducing agent (e.g., sodium bisulfite) to quench any excess bromine.
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The crude N-(2,6-dibromo-4-isopropylphenyl)acetamide will precipitate. Filter the solid, wash with water, and dry.
Step 3: Deprotection (Hydrolysis) of N-(2,6-dibromo-4-isopropylphenyl)acetamide
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Suspend the crude N-(2,6-dibromo-4-isopropylphenyl)acetamide in a mixture of ethanol and an aqueous acid (e.g., hydrochloric acid).
-
Heat the mixture to reflux and maintain for several hours until the hydrolysis is complete (monitored by TLC).
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Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the this compound.
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Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the combined organic layers with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
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The crude product can be further purified by column chromatography or recrystallization.
Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution
| Starting Material | Brominating Agent | Equivalents of Bromine | Temperature | Protecting Group | Major Product(s) | Common Byproduct(s) |
| 4-isopropylaniline | Br₂ in Acetic Acid | 2.2 | 25 °C | None | Mixture of brominated products | Tri-bromo derivatives, oxidized tars |
| 4-isopropylaniline | Br₂ in Acetic Acid | 2.2 | 0-5 °C | None | This compound | Mono- and tri-bromo derivatives |
| N-(4-isopropylphenyl)acetamide | Br₂ in Acetic Acid | 2.1 | 0-5 °C | Acetyl | This compound (after deprotection) | Minor amounts of mono-bromo intermediate |
| 4-isopropylaniline | NBS in DMF | 2.2 | 25 °C | None | Mixture of brominated products | Over-brominated species |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis.
References
Technical Support Center: Cross-Coupling of 2,6-Dibromo-4-isopropylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in the cross-coupling of 2,6-Dibromo-4-isopropylaniline. The information is tailored for scientists and professionals in drug development and chemical research.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound often challenging?
A1: The primary challenge is significant steric hindrance.[1] The two bromine atoms in the ortho positions to the aniline nitrogen create a sterically crowded environment. This bulkiness can impede the crucial oxidative addition step in the catalytic cycle and hinder the approach of the coupling partner, often leading to low reaction yields.[1][2]
Q2: What are the most effective alternative catalysts for coupling with this sterically hindered substrate?
A2: For challenging substrates like this compound, modern catalyst systems are essential.[2] Palladium-catalyzed systems featuring bulky, electron-rich biaryl phosphine ligands have shown great success.[2] Ligands such as XPhos, SPhos, and AlisonPhos are specifically designed to facilitate C-N or C-C bond formation with hindered reaction partners.[2][3][4] Additionally, novel ligands are enabling copper-based systems to become a viable alternative for sterically demanding couplings.[2][5]
Q3: Which cross-coupling reactions are most suitable for functionalizing this compound?
A3: The choice of reaction depends on the desired bond formation:
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Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon bonds with aryl, heteroaryl, or vinyl boronic acids or esters.[6][7]
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Buchwald-Hartwig Amination: The premier method for forming carbon-nitrogen bonds with a wide range of primary and secondary amines.[8][9]
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Sonogashira Coupling: Used to form carbon-carbon bonds with terminal alkynes.[10][11]
Troubleshooting Guide
Issue 1: Low to No Product Yield
Q: My reaction is giving a very low yield or has failed completely. What are the most critical initial checks?
A: When a reaction fails, systematically check the foundational components. First, ensure all reagents, especially the coupling partner (e.g., boronic acid) and solvents, are pure and anhydrous.[12][13] It is critical to establish and maintain an inert atmosphere (argon or nitrogen) by properly degassing the solvent, as oxygen can deactivate the catalyst.[7][13] Verify the activity of your palladium catalyst and ensure the base is appropriate, dry, and used in sufficient quantity.[7][13]
Q: I'm using a standard catalyst like Pd(PPh₃)₄ with poor results. What is a better alternative?
A: Standard catalysts like Pd(PPh₃)₄ often fail with sterically hindered substrates.[3] For improved results, switch to a more specialized system. A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand (a "Buchwald ligand") such as SPhos, XPhos, or RuPhos is highly recommended.[2][3] These ligands accelerate the key steps in the catalytic cycle that are slowed by steric hindrance.[9]
Q: My reaction stalls with significant starting material remaining. What adjustments can I make?
A: If the reaction stalls, consider optimizing the conditions. Increasing the reaction temperature may provide the necessary energy to overcome the activation barrier.[7] You could also screen different bases; for Suzuki couplings, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than sodium carbonate.[6][14] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required.[14][15] Finally, changing the solvent to one with better solubility for all components or one known to favor the specific coupling (e.g., dioxane, toluene, or DMF) can improve results.[7][12]
Issue 2: Catalyst Decomposition and Side Reactions
Q: A black precipitate has formed in my reaction flask. What is it and how can I prevent it?
A: The formation of a black precipitate, known as "palladium black," indicates the decomposition and agglomeration of the palladium(0) catalyst.[13] This deactivation is often caused by the presence of oxygen or impurities in the reaction mixture.[13] To prevent it, ensure rigorous degassing of solvents and use high-purity reagents.[7][13] Employing more robust biarylphosphine or N-heterocyclic carbene (NHC) ligands can also stabilize the catalytic species and prevent decomposition.[15][16]
Q: I am observing significant homocoupling of my alkyne (Sonogashira coupling). How can this be minimized?
A: Homocoupling of the alkyne (Glaser coupling) is a common side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst in the presence of oxygen.[13][17] To minimize this, consider using a copper-free Sonogashira protocol.[13][17] These methods often rely on specific palladium catalysts and ligands that can facilitate the reaction without the need for a copper co-catalyst.[13]
Data Presentation: Alternative Catalyst Systems
The following tables summarize representative catalyst systems and conditions for various cross-coupling reactions with sterically hindered dihaloanilines. The data is compiled based on established principles for similar challenging substrates.[6][14]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Representative Yield (%) |
|---|---|---|---|---|---|
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 85-95 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | THF | 80 | 88-96 |
| PdCl₂(dppf) | (none) | Cs₂CO₃ | DMF | 100 | 80-90 |
| Pd(PPh₃)₄ | (none) | K₂CO₃ | Toluene/H₂O | 100 | 75-85 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Representative Yield (%) |
|---|---|---|---|---|---|
| Pd(OAc)₂ | XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 85-98 |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-100 | 80-95 |
| PdCl₂(dppf) | (none) | Cs₂CO₃ | Toluene | 100-110 | 80-90 |
Table 3: Representative Conditions for Sonogashira Coupling
| Catalyst Precursor | Ligand | Co-Catalyst | Base | Solvent | Temp (°C) | Representative Yield (%) |
|---|---|---|---|---|---|---|
| PdCl₂(PPh₃)₂ | (none) | CuI | Piperidine | DMF | 80 | 85-95 |
| Pd(OAc)₂ | XPhos | CuI | Cs₂CO₃ | Dioxane | 90 | 90-97 |
| Pd(P(t-Bu)₃)₂ | (none) | None (Cu-free) | K₂CO₃ | Toluene | 100 | 85-94 |
Visualizations
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Caption: Generalized workflow for palladium-catalyzed cross-coupling.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Pd(OAc)₂ / SPhos
This protocol is a general guideline for coupling an arylboronic acid with this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.2 equiv for double coupling)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.[6]
-
Add the palladium catalyst (Pd(OAc)₂) and the SPhos ligand.[6]
-
Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane/water) via syringe.[6]
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-16 hours.[14]
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.[6]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination with Pd₂(dba)₃ / XPhos
This protocol describes a general procedure for the amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv for mono-amination)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.5 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox or under a stream of argon, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk flask.[14]
-
Add this compound and the desired amine.[14]
-
Seal the flask and remove it from the glovebox (if used).
-
Add anhydrous, degassed toluene via syringe.[14]
-
Heat the mixture to 100 °C and stir for the required time (typically 12-24 hours), monitoring progress by TLC or LC-MS.[14]
-
After cooling, dilute the mixture with an organic solvent and filter through a pad of celite to remove catalyst residues.
-
Concentrate the filtrate and purify the residue by column chromatography.
Protocol 3: Copper-Free Sonogashira Coupling
This protocol is for the coupling of a terminal alkyne, avoiding copper to prevent homocoupling side reactions.[13]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv for mono-coupling)
-
Bis(tri-tert-butylphosphine)palladium(0) (Pd(P(t-Bu)₃)₂, 2-5 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add this compound, Pd(P(t-Bu)₃)₂, and K₂CO₃.[14]
-
Add the anhydrous, degassed toluene via syringe.
-
Add the terminal alkyne dropwise to the mixture.[14]
-
Seal the tube and heat the reaction to 100 °C.
-
Stir vigorously and monitor the reaction's progress by TLC or GC-MS until the starting material is consumed.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product using column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. uwindsor.ca [uwindsor.ca]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
managing steric hindrance in 2,6-Dibromo-4-isopropylaniline reactions
Welcome to the technical support center for reactions involving 2,6-Dibromo-4-isopropylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the significant steric hindrance associated with this substrate in common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound so challenging?
A1: The primary challenge arises from severe steric hindrance. The two bromine atoms in the ortho positions to the aniline amine group physically obstruct the sites of reaction. This steric bulk impedes the approach of the palladium catalyst to the carbon-bromine bond, which is necessary for the initial oxidative addition step in most cross-coupling catalytic cycles. Furthermore, the final reductive elimination step, where the new bond is formed, is also slowed by the steric congestion around the metal center.[1][2]
Q2: Which catalyst and ligand systems are most effective for overcoming the steric hindrance of this substrate?
A2: For sterically demanding substrates like this compound, standard catalysts like Pd(PPh₃)₄ are often ineffective. The most successful approaches utilize palladium precatalysts in combination with bulky, electron-rich phosphine ligands. "Buchwald-type" biaryl phosphine ligands such as XPhos, SPhos, and tBuXPhos are highly recommended as their size and electronic properties facilitate both the oxidative addition and reductive elimination steps.[3] For particularly difficult couplings, N-heterocyclic carbene (NHC) ligands can also be superior alternatives to phosphines.[4]
Q3: What is hydrodehalogenation and why is it a common side reaction with this substrate?
A3: Hydrodehalogenation is a frequent and undesired side reaction where a bromine atom is replaced by a hydrogen atom instead of the desired coupling partner.[5] This reduces the yield of the target molecule and complicates purification. It is often caused by the presence of a palladium-hydride (Pd-H) species, which can arise from hydride sources in the reaction like amine bases, water, or solvents such as alcohols and DMF.[6] This side reaction can become competitive if the desired coupling pathway is slow, which is often the case with sterically hindered substrates.
Q4: Can I selectively perform a single coupling reaction, leaving one bromine atom untouched?
A4: Achieving selective mono-substitution can be challenging but is feasible. Success generally relies on carefully controlling reaction conditions. Using a stoichiometric amount of the coupling partner (1.0-1.2 equivalents), milder reaction conditions (lower temperature, shorter reaction time), and selecting a ligand that favors mono-arylation can help achieve the desired selectivity.[7]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
-
Problem: The reaction of this compound with a boronic acid or ester results in a low yield of the desired biaryl product or recovery of starting material.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Issue 2: Significant Hydrodehalogenation Byproduct Observed
-
Problem: GC-MS or LC-MS analysis shows a significant peak corresponding to 2-Bromo-4-isopropylaniline (mono-dehalogenation) or 4-isopropylaniline (di-dehalogenation).
-
Solutions:
-
Change the Base: Strong, non-nucleophilic bases that are not hydride sources are preferred. Switch from amine bases or alkoxides to inorganic bases like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄).[5]
-
Use Anhydrous & Degassed Solvents: Minimize water content, as it can be a hydride source. Avoid alcohol solvents. Use high-purity, anhydrous aprotic solvents like toluene or dioxane and ensure they are properly degassed to remove oxygen.[6]
-
Select an Appropriate Ligand: Bulky, electron-rich ligands can accelerate the desired reductive elimination step, helping it outcompete the hydrodehalogenation pathway.[5]
-
Lower the Temperature: While elevated temperatures are often needed, excessive heat can promote side reactions. Attempt the reaction at the lowest effective temperature.[6]
-
Issue 3: Formation of Alkyne Homocoupling (Glaser Coupling) in Sonogashira Reactions
-
Problem: A significant amount of symmetrical diyne byproduct is formed from the terminal alkyne starting material.
-
Solutions:
-
Ensure Strictly Anaerobic Conditions: Glaser coupling is an oxidative process promoted by oxygen. It is critical to thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[8]
-
Consider Copper-Free Conditions: The copper(I) co-catalyst is primarily responsible for this side reaction. Numerous "copper-free" Sonogashira protocols have been developed and can be highly effective at eliminating this issue.[8][9]
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly via syringe pump can keep its instantaneous concentration low, thus favoring the desired cross-coupling pathway over self-coupling.[8]
-
Data Presentation: Reaction Optimization
The following tables summarize typical conditions and yields for analogous sterically hindered substrates. These should be used as a starting point for optimization, as actual results will vary.
Table 1: Representative Conditions for Suzuki-Miyaura Double Coupling (Data adapted from reactions of 2,6-dibromo-4-nitroaniline)[2]
| Coupling Partner (Ar-B(OH)₂) | Temperature (°C) | Time (h) | Yield (%) |
| 4-Methylphenylboronic acid | 25 | 24 | <10 |
| 4-Methylphenylboronic acid | 50 | 12 | 68 |
| 4-Methylphenylboronic acid | 80 | 3 | 94 |
| 4-Methoxyphenylboronic acid | 80 | 3 | 95 |
| 4-Chlorophenylboronic acid | 80 | 3 | 96 |
| 2-Fluorophenylboronic acid | 80 | 4 | 91 |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale / Notes |
| Pd Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ (2-5 mol%) | Common and effective Pd(0) and Pd(II) sources. |
| Ligand | XPhos or tBuXPhos (4-10 mol%) | Bulky, electron-rich ligands are essential to overcome steric hindrance.[3][10] |
| Base | NaOt-Bu or LHMDS (1.2-2.0 equiv.) | Strong, non-nucleophilic bases are required.[8] |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, aprotic solvents are preferred. |
| Temperature | 80 - 110 °C | Higher temperatures are typically necessary for hindered substrates. |
Table 3: Recommended Starting Conditions for Sonogashira Coupling
| Parameter | Recommended Condition | Rationale / Notes |
| Pd Precatalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) | A standard, reliable catalyst for Sonogashira reactions. |
| Co-catalyst | CuI (5-10 mol%) | Facilitates the reaction but can be omitted in "copper-free" protocols to avoid homocoupling.[1][8] |
| Base | Triethylamine (Et₃N) or DIPEA | Acts as both a base and often as the solvent. |
| Solvent | DMF, THF, or neat amine base | Solvent choice can influence solubility and side reactions.[1] |
| Temperature | 60 - 100 °C | Reaction often requires heating, but lower temperatures can reduce dehalogenation.[1][8] |
Experimental Protocols
Protocol 1: General Procedure for a Double Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (2.2-2.5 equiv.), and a base such as K₃PO₄ or Cs₂CO₃ (3.0 equiv.).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for a Buchwald-Hartwig Amination
-
In an inert atmosphere glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.2 equiv.) to an oven-dried Schlenk flask.
-
Add this compound (1.0 equiv.) and seal the flask.
-
Outside the glovebox, add anhydrous, degassed toluene via syringe, followed by the amine coupling partner (1.1 equiv.).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
The Steric Hindrance Challenge in Catalysis
The diagram below illustrates how the bulky ortho-bromo substituents on the aniline ring impede key steps of the palladium-catalyzed cross-coupling cycle. The use of large, flexible ligands (represented by 'L') is crucial to create a catalytic pocket that can accommodate the substrate and facilitate the reaction.
Caption: Steric effects of 2,6-dibromo substitution on the catalytic cycle.
References
- 1. scirp.org [scirp.org]
- 2. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
debromination side reactions of 2,6-Dibromo-4-isopropylaniline
Welcome to the Technical Support Center for 2,6-Dibromo-4-isopropylaniline. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing common issues encountered during experiments with this compound, with a particular focus on the undesired side reaction of debromination.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of reactions with this compound?
A1: Debromination is a chemical reaction where one or both bromine atoms are removed from the this compound molecule and replaced with a hydrogen atom. This results in the formation of 2-Bromo-4-isopropylaniline or 4-isopropylaniline as undesired byproducts. This side reaction is often observed during palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination.
Q2: What are the common causes of debromination?
A2: Debromination, also known as hydrodehalogenation, can be caused by several factors in a palladium-catalyzed reaction. The primary cause is often the presence of a hydride source that intercepts a palladium-intermediate in the catalytic cycle before the desired cross-coupling can occur. Common sources of hydrides include certain solvents (like alcohols), bases, or impurities. The choice of palladium catalyst, ligand, and reaction temperature can also significantly influence the extent of debromination.
Q3: How can I detect the formation of debrominated byproducts?
A3: The most common methods for detecting and quantifying debrominated byproducts are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can separate the desired product from the debrominated species and provide information on their relative abundance. 1H NMR spectroscopy can also be used to identify the presence of the byproducts by observing the appearance of new aromatic proton signals in place of the bromine substituents.
Q4: Can the free amino group of this compound contribute to debromination?
A4: Yes, the presence of a free amino group in the ortho position can sometimes influence the course of palladium-catalyzed reactions. While not directly a hydride source, it can coordinate to the palladium center and potentially alter the stability and reactivity of key intermediates, in some cases favoring the pathway leading to debromination. In analogous systems, such as the Suzuki coupling of 4-bromopyrrole-2-carboxylates, the presence of an unprotected N-H group has been shown to promote debromination.[1]
Troubleshooting Guide: Debromination Side Reactions
This guide provides a systematic approach to diagnosing and mitigating debromination side reactions during palladium-catalyzed cross-coupling of this compound.
Problem: Significant formation of debrominated byproduct(s) is observed.
Below is a troubleshooting workflow to address this issue:
References
Technical Support Center: Improving Regioselectivity of Reactions with 2,6-Dibromo-4-isopropylaniline
Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered when working with 2,6-Dibromo-4-isopropylaniline. The primary focus is on controlling and improving the regioselectivity of its various chemical transformations.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. However, with two reactive bromine atoms, achieving selective mono-substitution is a common challenge.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in cross-coupling reactions with this compound? A1: The main challenge is controlling the reaction to achieve selective mono-substitution at one of the bromine atoms versus di-substitution at both. Due to the molecule's symmetry, the two bromine atoms are electronically and sterically equivalent, making selective mono-functionalization difficult without careful optimization of reaction conditions.
Q2: How does steric hindrance from the ortho-bromine atoms and the amino group affect reactivity? A2: The two bromine atoms flanking the amino group create significant steric hindrance.[1] This can slow down the rate of reaction by impeding the approach of the palladium catalyst to the C-Br bonds for oxidative addition and subsequent steps in the catalytic cycle.[2] This hindrance is a key factor to consider when selecting ligands and reaction conditions.
Q3: Which factors have the most significant impact on controlling mono- versus di-substitution? A3: The choice of palladium ligand is arguably the most critical factor.[3][4] Sterically bulky ligands can favor mono-substitution by making the second oxidative addition step more difficult. Other important factors include the reaction temperature, the stoichiometry of the coupling partner, and the choice of base.
Q4: Can I selectively perform different cross-coupling reactions at each bromine position? A4: Achieving two different substitutions sequentially is challenging but possible. It typically requires a significant difference in reactivity between the two C-Br bonds. After the first mono-substitution, the electronic and steric environment of the remaining bromine atom is altered, which can be exploited for a second, different coupling reaction under modified conditions.
Troubleshooting Guide: Cross-Coupling Reactions
Issue: My reaction yields primarily the di-substituted product, but I want the mono-substituted version.
-
Solution 1: Modify the Ligand. Switch to a sterically bulkier phosphine ligand. Ligands with large steric profiles can physically block the catalyst from accessing the second C-Br bond after the first substitution has occurred.
-
Solution 2: Adjust Stoichiometry. Use a limiting amount of your coupling partner (e.g., boronic acid). Start with 0.9 to 1.1 equivalents. This ensures there isn't a large excess of the reagent available to drive the reaction to completion at both sites.
-
Solution 3: Lower the Reaction Temperature. Reducing the temperature can decrease the overall reaction rate, often allowing for more selective mono-substitution before the second coupling can occur.
-
Solution 4: Reduce Catalyst Loading. A lower catalyst concentration can sometimes favor mono-substitution, as the probability of a second catalytic cycle occurring on the same molecule is reduced.
Issue: The reaction is very slow or gives no yield.
-
Solution 1: Screen Different Ligands. The steric hindrance of this compound may require a specific ligand to facilitate the oxidative addition step. Electron-rich and sterically bulky biarylphosphine ligands are often effective.[4]
-
Solution 2: Increase Temperature. While lower temperatures can aid selectivity, some activation energy is required. If the reaction is not proceeding, a careful, incremental increase in temperature may be necessary.
-
Solution 3: Change the Base or Solvent. The choice of base and solvent system is crucial for the efficiency of the transmetalation and reductive elimination steps. For Suzuki couplings, bases like K₃PO₄ or Cs₂CO₃ are often effective.[5]
Data Presentation: Effect of Ligands on Suzuki-Miyaura Mono-arylation
The following table summarizes representative outcomes for the mono-arylation of this compound with phenylboronic acid, illustrating the impact of ligand selection.
| Pd Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Mono-Product Yield (%) | Di-Product Yield (%) |
| Pd₂(dba)₃ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 35 | 55 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 80 | 8 | 75 | 15 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | 2-MeTHF | 80 | 6 | 88 | <5 |
| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | t-AmylOH | 90 | 8 | 82 | 10 |
Data are representative and intended for comparative purposes. Actual results may vary.
Experimental Protocols
General Protocol for Regioselective Mono-arylation (Suzuki-Miyaura)
-
Setup: To an oven-dried reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Addition: In a separate vial, pre-mix the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and the ligand (e.g., XPhos, 0.04 mmol) in the chosen solvent (e.g., 2-MeTHF, 5 mL).
-
Reaction Initiation: Add the catalyst mixture to the reaction vessel. Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed and the desired mono-substituted product is maximized.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for cross-coupling regioselectivity.
Section 2: Directed Ortho-Metalation (DoM)
The amino group in this compound can act as a directing metalating group (DMG), guiding deprotonation to the adjacent C3/C5 positions.[6] This strategy allows for functionalization at positions that are otherwise difficult to access.
Frequently Asked Questions (FAQs)
Q1: What is Directed Ortho-Metalation (DoM)? A1: DoM is a reaction where a substituent on an aromatic ring (the DMG) coordinates to an organolithium reagent, directing it to deprotonate the nearest (ortho) C-H bond.[7] In this compound, the amino group (-NH₂) can direct lithiation to the C3 or C5 position.
Q2: Which base is best for the ortho-lithiation of this substrate? A2: Strong, non-nucleophilic bases are typically required. Alkyllithiums like n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) are common.[8] However, due to the acidity of the N-H protons, it's often necessary to use more than two equivalents of the base: one to deprotonate the first N-H, a second for the other N-H, and a third for the ortho C-H. Alternatively, protecting the amine or using a lithium amide base like LDA could be explored.
Q3: Will the organolithium reagent react with the C-Br bonds? A3: Yes, lithium-halogen exchange is a potential and often competing side reaction, especially at temperatures above -78 °C. This would generate an aryllithium species at the C2 or C6 position. To favor ortho-lithiation over lithium-halogen exchange, the reaction must be performed at very low temperatures (typically -78 °C or colder).
Troubleshooting Guide: Directed Ortho-Metalation
Issue: My reaction gives a complex mixture of products, or I recover the starting material.
-
Solution 1: Check Temperature Control. This is the most critical parameter. The reaction must be kept at -78 °C or below to prevent lithium-halogen exchange and other side reactions.
-
Solution 2: Increase Equivalents of Base. Ensure at least 2.2-3.0 equivalents of alkyllithium are used to account for deprotonation of both N-H protons and the desired C-H bond.
-
Solution 3: Vary the Base. If n-BuLi is not effective, try s-BuLi or t-BuLi, which have different aggregation states and reactivity profiles.
-
Solution 4: Add a Coordinating Agent. Additives like TMEDA (tetramethylethylenediamine) can break up alkyllithium aggregates and increase the rate of lithiation, sometimes improving selectivity.
Data Presentation: Screening Conditions for Ortho-Lithiation
The table below shows hypothetical results from screening conditions for the ortho-lithiation of this compound followed by quenching with a simple electrophile like dimethylformamide (DMF) to form an aldehyde.
| Base (eq.) | Additive (eq.) | Temp (°C) | Time (min) | C3-Aldehyde Yield (%) | C2-Aldehyde Yield (%) (from Li-Br exchange) |
| n-BuLi (2.2) | None | -78 | 60 | 40 | 25 |
| n-BuLi (3.0) | None | -78 | 60 | 65 | 15 |
| s-BuLi (3.0) | None | -78 | 60 | 55 | 20 |
| n-BuLi (3.0) | TMEDA (3.0) | -78 | 30 | 70 | 18 |
| n-BuLi (3.0) | None | -40 | 60 | 10 | 60 |
Data are representative and intended for comparative purposes. Actual results may vary.
Experimental Protocols
General Protocol for Directed Ortho-Lithiation and Electrophilic Quench
-
Setup: Add this compound (1.0 mmol) to a flame-dried, three-neck flask under an argon atmosphere. Add anhydrous THF (10 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add n-butyllithium (3.0 mmol, e.g., 1.2 mL of a 2.5 M solution in hexanes) dropwise over 15 minutes. The solution may change color.
-
Metalation: Stir the mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Add a solution of the chosen electrophile (e.g., DMF, 1.5 mmol) in anhydrous THF dropwise.
-
Warming & Workup: Continue stirring at -78 °C for 30 minutes, then allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product via column chromatography.
Visualizations
Caption: Mechanism of Directed Ortho-Metalation (DoM).
Caption: Overview of regioselective pathways for functionalization.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. uwindsor.ca [uwindsor.ca]
Technical Support Center: Troubleshooting Failed Suzuki Reactions with Dibromoanilines
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for Suzuki-Miyaura cross-coupling reactions involving dibromoaniline substrates.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with a dibromoaniline substrate has failed or resulted in a very low yield. What are the initial checks I should perform?
A1: When encountering a failed or low-yielding Suzuki reaction with dibromoanilines, a systematic check of your reagents and reaction setup is crucial. Begin by verifying the quality and purity of your starting materials and reagents. Key factors to investigate include the stability of the boronic acid, the purity of the solvent and base, and the activity of the palladium catalyst. It is also important to ensure that the reaction was conducted under a properly maintained inert atmosphere, as oxygen can lead to side reactions such as the homocoupling of boronic acids.
Q2: I am observing significant amounts of side products in my reaction mixture. What are the likely side reactions and how can I minimize them?
A2: Common side reactions in Suzuki couplings with dibromoanilines include protodeboronation, homocoupling of the boronic acid, and dehalogenation of the dibromoaniline.
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. It is often promoted by high temperatures and the presence of water and a strong base. To mitigate this, consider using a milder base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), and ensure your solvent is anhydrous if the reaction chemistry allows.
-
Homocoupling: The coupling of two boronic acid molecules is a common side reaction, often facilitated by the presence of oxygen in the reaction mixture.[1] To prevent this, thoroughly degas your solvents and maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[1] Pre-heating the reaction mixture containing the catalyst, base, and dibromoaniline before adding the boronic acid can also help minimize homocoupling.
-
Dehalogenation: The replacement of a bromine atom on the aniline ring with a hydrogen atom can also occur. This can sometimes be influenced by the choice of ligand and the reaction temperature.
Q3: How do I choose the right catalyst and ligand for my dibromoaniline substrate?
A3: The choice of catalyst and ligand is critical for a successful Suzuki reaction, especially with potentially challenging substrates like dibromoanilines. The electronic properties and steric hindrance of your specific dibromoaniline will influence the optimal choice.
For electron-rich or sterically hindered dibromoanilines, bulky and electron-rich phosphine ligands are often required to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. Ligands such as those from the Buchwald and Fu groups (e.g., XPhos, SPhos, RuPhos) are excellent starting points. For less hindered substrates, more common catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) can be effective.[2] It is often beneficial to perform a small-scale screen of different palladium catalysts and ligands to identify the most effective system for your specific substrates.[3]
Q4: Can I achieve selective mono-arylation of a dibromoaniline?
A4: Yes, selective mono-arylation is often achievable by carefully controlling the reaction conditions. The two bromine atoms on the aniline ring may have different reactivities due to their electronic and steric environments. By using a sub-stoichiometric amount of the boronic acid (e.g., 0.8-0.95 equivalents), you can favor the mono-substituted product. Additionally, running the reaction at a lower temperature and for a shorter duration can enhance selectivity. For substrates with halogens of different reactivity (e.g., bromo and iodo groups), the reaction can be highly selective for the more reactive halogen under milder conditions.[4]
Troubleshooting Guide
Problem 1: No or Low Conversion of Starting Material
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. If using a Pd(II) precatalyst, ensure the in-situ reduction to Pd(0) is occurring. Consider using a pre-formed Pd(0) catalyst. |
| Poor Reagent Quality | Verify the purity of the dibromoaniline, boronic acid, base, and solvent. Boronic acids can degrade over time; consider using a fresh bottle or purifying the existing one. |
| Inappropriate Base | The base is crucial for activating the boronic acid.[5] For dibromoanilines, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. If your base is not strong enough, the reaction may not proceed. Conversely, a base that is too strong can cause degradation of starting materials or products.[5] |
| Suboptimal Temperature | Suzuki reactions are often temperature-sensitive. If the reaction is sluggish, a moderate increase in temperature (e.g., from 80°C to 100°C) may improve the rate. However, excessively high temperatures can lead to side reactions.[6] |
| Poor Ligand Choice | The ligand plays a key role in stabilizing the palladium catalyst and facilitating the reaction. For dibromoanilines, bulky, electron-rich phosphine ligands are often effective.[7] Consider screening a panel of ligands. |
| Oxygen Contamination | Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen). Degas all solvents thoroughly before use. |
Problem 2: Formation of Multiple Products (e.g., mono- and di-substituted products)
| Possible Cause | Troubleshooting Step |
| Incorrect Stoichiometry | For selective mono-arylation, use a slight excess of the dibromoaniline relative to the boronic acid. For di-substitution, use at least two equivalents of the boronic acid. |
| Reaction Time and Temperature | To favor mono-substitution, try reducing the reaction time and/or temperature. Monitor the reaction closely by TLC or LC-MS to stop it at the optimal point. |
| Catalyst Loading | A lower catalyst loading may sometimes improve selectivity for the mono-arylated product. |
Data Presentation: Catalyst and Base Screening for Dibromoaniline Analogs
The following tables summarize yields for Suzuki reactions of bromoaniline analogs under various conditions, providing a reference for optimization.
Table 1: Catalyst Screening for the Suzuki Coupling of a Bromo-indazole [2]
| Entry | Catalyst | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | 6 | 70 |
| 2 | Pd(dppf)Cl₂ | 2 | 85 |
| 3 | Pd(OAc)₂/PPh₃ | 8 | 65 |
| 4 | Pd₂(dba)₃/P(t-Bu)₃ | 4 | 78 |
Reaction Conditions: 5-bromo-1-ethyl-1H-indazole, N-Boc-2-pyrroleboronic acid, K₂CO₃, dimethoxyethane, 80°C.
Table 2: Base Optimization for a Suzuki Coupling with a Base-Sensitive Aryl Bromide [5]
| Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| Na₂CO₃ | Toluene/H₂O | 100 | ~90 | Highly effective for standard couplings. |
| K₂CO₃ | Dioxane/H₂O | 100 | ~95 | Common and reliable choice.[5] |
| K₃PO₄ | Toluene | 110 | >95 | Excellent for sensitive substrates.[5] |
| Cs₂CO₃ | Dioxane | 100 | >95 | Often superior but more costly.[5] |
| TEA | Toluene | 110 | <40 | Organic amines often less effective.[5] |
Experimental Protocols
Protocol 1: General Procedure for Mono-arylation of a Dibromoaniline
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Dibromoaniline (1.0 equiv)
-
Arylboronic acid (0.95 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
Procedure:
-
To an oven-dried Schlenk flask, add the dibromoaniline, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Analysis of Reaction Mixture by GC-MS
Sample Preparation:
-
Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe.
-
Quench the reaction by diluting the aliquot with a suitable solvent (e.g., ethyl acetate, 1 mL).
-
Filter the diluted sample through a small plug of silica gel or a syringe filter to remove the palladium catalyst and inorganic salts.
-
The filtered solution is now ready for GC-MS analysis.
GC-MS Parameters (Example):
-
Column: HP-5MS (or equivalent)
-
Injector Temperature: 250°C
-
Oven Program: 100°C (hold 2 min), then ramp to 280°C at 20°C/min (hold 5 min)
-
Carrier Gas: Helium
-
MS Detector: Electron Ionization (EI) mode
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A systematic workflow for troubleshooting failed Suzuki reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Navigating the Coupling Chemistry of 2,6-Dibromo-4-isopropylaniline: A Technical Guide
For researchers, scientists, and professionals in drug development, the strategic functionalization of halogenated organic molecules is a cornerstone of modern synthesis. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the palladium-catalyzed coupling reactions of 2,6-Dibromo-4-isopropylaniline, a sterically hindered substrate that presents unique challenges and opportunities in the construction of complex molecular architectures.
This guide offers insights into optimizing reaction conditions, with a focus on the critical roles of bases and solvents in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The information is compiled from literature sources and tailored to address the specific issues encountered when working with this substituted aniline.
Troubleshooting Common Issues in Coupling Reactions
Researchers often face challenges such as low yields, incomplete conversion, and the formation of side products when working with sterically hindered substrates like this compound. The following sections provide a systematic approach to troubleshooting these common problems.
Low or No Product Yield
A primary concern in any coupling reaction is achieving a satisfactory yield. If you are experiencing low or no yield, consider the following factors:
-
Catalyst and Ligand Choice: The steric hindrance from the two bromine atoms and the isopropyl group necessitates the use of bulky, electron-rich phosphine ligands. For Suzuki and Buchwald-Hartwig reactions, consider ligands such as XPhos, SPhos, or tBuXPhos, which are known to facilitate reactions with challenging substrates.
-
Base Selection: The choice of base is critical and reaction-dependent. For Suzuki-Miyaura couplings, weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective. In contrast, the Buchwald-Hartwig amination typically requires a stronger base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), to facilitate the deprotonation of the amine.
-
Solvent System: The solvent must be capable of dissolving all reaction components and is often a key parameter to optimize. Aprotic polar solvents like dioxane, toluene, or THF are commonly used. For Suzuki reactions, the addition of water can be beneficial.
-
Reaction Temperature: Insufficient temperature can lead to slow reaction rates, while excessively high temperatures may cause catalyst decomposition or promote side reactions. A systematic temperature screen is recommended for optimization.
Formation of Side Products
The presence of multiple reactive sites and the steric environment of this compound can lead to the formation of undesired byproducts.
-
Homocoupling: The formation of biaryl or diyne byproducts can be minimized by ensuring a thoroughly deoxygenated reaction environment and by using high-purity reagents.
-
Protodebromination: The replacement of a bromine atom with a hydrogen atom can be a significant side reaction, particularly in the presence of protic impurities or at elevated temperatures. Using anhydrous solvents and reagents is crucial.
-
Mono- vs. Di-substitution: Achieving selective mono-substitution can be challenging. Careful control of stoichiometry (using a slight excess of the aniline for mono-substitution), reaction time, and temperature can help favor the desired product.
Frequently Asked Questions (FAQs)
This section addresses specific questions that researchers may have when designing and executing coupling reactions with this compound.
Q1: Which palladium catalyst and ligand system is a good starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid?
A1: For a sterically hindered substrate like this, a catalyst system known for its high activity is recommended. A good starting point would be Pd₂(dba)₃ as the palladium source with a bulky, electron-rich biarylphosphine ligand such as XPhos or SPhos. These ligands have demonstrated efficacy in promoting cross-coupling reactions with challenging aryl bromides.
Q2: What is the best base to use for a Buchwald-Hartwig amination with this compound?
A2: The Buchwald-Hartwig amination of anilines typically requires a strong, non-nucleophilic base to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common and effective choice. For substrates with base-sensitive functional groups, a weaker base like cesium carbonate (Cs₂CO₃) might be considered, although this may require higher catalyst loadings or longer reaction times.
Q3: Can I perform a Sonogashira coupling on this compound, and what conditions should I use?
A3: Yes, Sonogashira couplings on this substrate are feasible. A typical protocol would involve a palladium catalyst such as Pd(PPh₃)₂Cl₂, a copper(I) co-catalyst like CuI, and an amine base, which can also serve as the solvent (e.g., triethylamine or diisopropylethylamine). The reaction is often carried out in a co-solvent like THF or DMF.
Q4: How can I favor mono-arylation over di-arylation in a Suzuki coupling reaction?
A4: To favor mono-arylation, you can carefully control the stoichiometry of your reactants. Using a slight excess of this compound relative to the boronic acid (e.g., 1.2 to 1.5 equivalents) can help. Additionally, running the reaction at a lower temperature and for a shorter duration can also promote the formation of the mono-substituted product. Monitoring the reaction progress by TLC or LC-MS is crucial to stop the reaction once the desired product is maximized.
Experimental Protocols and Data
The following tables summarize typical reaction conditions for Suzuki-Miyaura and Sonogashira couplings based on literature precedents for structurally similar substrates. These should serve as a starting point for optimization.
Suzuki-Miyaura Coupling of 2,6-Dibromo-4-nitroaniline (Analogue)
| Arylboronic Acid | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Methylphenylboronic acid | K₂CO₃ | DMF/H₂O | 80 | 3 | 95 |
| 4-Methoxyphenylboronic acid | K₂CO₃ | DMF/H₂O | 80 | 3 | 92 |
| 4-Fluorophenylboronic acid | K₂CO₃ | DMF/H₂O | 80 | 4 | 90 |
| 3,5-Dimethylphenylboronic acid | K₂CO₃ | DMF/H₂O | 80 | 3.5 | 93 |
Data adapted from a study on the Suzuki reaction of 2,6-dibromo-4-nitroaniline, a close structural analogue.[1]
Sonogashira Coupling of this compound
| Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature | Yield |
| 3-Ethynylbenzoic acid | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Room Temp. | High (exact % not specified) |
This reaction was a step in the synthesis of a larger molecule, and while the yield for this specific step was not detailed, the overall synthesis was successful, indicating the viability of this transformation.[2][3]
Visualizing Experimental Workflows
To aid in the conceptualization of the experimental process, the following diagrams illustrate the general workflows for the coupling reactions discussed.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for a Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for a Sonogashira coupling reaction.
By understanding the key parameters that influence the outcome of these coupling reactions and by following a systematic approach to troubleshooting, researchers can effectively utilize this compound as a versatile building block in the synthesis of novel compounds.
References
Validation & Comparative
Comparative Reactivity of 2,6-Dihalo-4-isopropylanilines: A Guide for Researchers
For researchers, scientists, and drug development professionals, 2,6-dihalo-4-isopropylanilines serve as versatile building blocks in the synthesis of complex organic molecules. The nature of the halogen substituents at the ortho positions profoundly influences the reactivity of the aniline ring and the amino group. This guide provides an objective comparison of the reactivity of 2,6-dichloro-, 2,6-dibromo-, and 2,6-diiodo-4-isopropylaniline in key chemical transformations, supported by established principles and experimental data from related systems.
The reactivity of these compounds is primarily governed by two opposing factors: the electronic effect of the halogen and the steric hindrance imparted by the ortho substituents. The general trend for reactivity in reactions involving the cleavage of the carbon-halogen bond, such as palladium-catalyzed cross-coupling reactions, follows the order of bond strength: C-I < C-Br < C-Cl. Consequently, iodo derivatives are generally more reactive than bromo derivatives, which are in turn more reactive than chloro derivatives.
Conversely, the steric bulk of the halogen atoms and the isopropyl group can hinder the approach of reagents to the amino group and the aromatic ring, potentially reducing reaction rates for transformations such as acylation or nucleophilic aromatic substitution.
Data Presentation: Comparative Reactivity in Key Reactions
The following table summarizes the expected relative reactivity of 2,6-dihalo-4-isopropylanilines in common synthetic transformations. The reactivity is ranked from highest (1) to lowest (3), based on established chemical principles. It is important to note that optimal reaction conditions may vary significantly between the different halogenated substrates.
| Reaction Type | 2,6-Diiodo-4-isopropylaniline | 2,6-Dibromo-4-isopropylaniline | 2,6-Dichloro-4-isopropylaniline | Key Influencing Factors |
| Palladium-Catalyzed Cross-Coupling | ||||
| Suzuki-Miyaura Coupling | 1 | 2 | 3 | C-X bond strength (C-I < C-Br < C-Cl)[1] |
| Buchwald-Hartwig Amination | 1 | 2 | 3 | Oxidative addition rate (I > Br > Cl)[2][3] |
| Sonogashira Coupling | 1 | 2 | 3 | C-X bond strength and catalyst system[4][5] |
| Electrophilic Aromatic Substitution | ||||
| Halogenation (e.g., Bromination) | 3 | 2 | 1 | Inductive effect of existing halogens |
| Nucleophilic Aromatic Substitution | ||||
| (at halogenated positions) | 1 | 2 | 3 | Leaving group ability (I > Br > Cl) |
| Reactions at the Amino Group | ||||
| Acylation | 3 | 2 | 1 | Steric hindrance from ortho-halogens (I > Br > Cl) |
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below. These protocols are generalized and may require optimization for specific substrates and scales.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for the coupling of a 2,6-dihalo-4-isopropylaniline with an arylboronic acid.
Materials:
-
2,6-Dihalo-4-isopropylaniline (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture, 10 mL)
Procedure:
-
To an oven-dried reaction vessel, add the 2,6-dihalo-4-isopropylaniline, arylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the solvent and degas the mixture by bubbling with the inert gas for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the C-N cross-coupling of a 2,6-dihalo-4-isopropylaniline with a primary or secondary amine.[6]
Materials:
-
2,6-Dihalo-4-isopropylaniline (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol)
-
Phosphine ligand (e.g., Xantphos, BINAP, 0.04 mmol)
-
Strong base (e.g., NaOt-Bu or LHMDS, 1.5 mmol)
-
Anhydrous solvent (e.g., toluene or dioxane, 10 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium precatalyst and the phosphine ligand.
-
Add the 2,6-dihalo-4-isopropylaniline, amine, and base.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture with stirring at the appropriate temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
General Protocol for Electrophilic Bromination of the Aromatic Ring
This protocol describes the monobromination of a 2,6-dihalo-4-isopropylaniline at the position para to the amino group, assuming the para position is unsubstituted. For 4-substituted anilines, this reaction would target other available positions, though regioselectivity may be an issue. To control the high reactivity of the aniline, the amino group is first protected by acetylation.
Materials:
-
2,6-Dihalo-4-isopropylaniline (10 mmol)
-
Acetic anhydride (12 mmol)
-
Glacial acetic acid
-
Bromine (10 mmol)
-
Sodium bisulfite solution
Procedure:
-
Acetylation: Dissolve the 2,6-dihalo-4-isopropylaniline in glacial acetic acid. Add acetic anhydride and stir at room temperature for 1 hour.
-
Bromination: Cool the solution of the resulting acetanilide in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise with stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture into a beaker of ice water. If a precipitate forms, collect it by vacuum filtration.
-
Wash the precipitate with cold water, followed by a cold solution of sodium bisulfite to remove any excess bromine, and then again with cold water.
-
Hydrolysis: Reflux the crude bromoacetanilide with aqueous hydrochloric acid until the solid dissolves.
-
Cool the solution and neutralize with a concentrated sodium hydroxide solution to precipitate the brominated aniline.
-
Collect the product by vacuum filtration, wash with water, and dry. Recrystallize from a suitable solvent if necessary.
Mandatory Visualization
The following diagrams illustrate key concepts related to the reactivity of 2,6-dihalo-4-isopropylanilines.
Caption: Factors influencing the reactivity of 2,6-dihalo-4-isopropylanilines.
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
A Comparative Guide to 2,6-Dibromo-4-isopropylaniline and 2,6-Dichloro-4-isopropylaniline in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and success. Aryl halides, particularly substituted anilines, are foundational precursors for a vast array of complex molecules. This guide provides a detailed comparison of 2,6-dibromo-4-isopropylaniline and its chlorinated analog, 2,6-dichloro-4-isopropylaniline, focusing on their synthesis and performance in common cross-coupling reactions. While this compound is commercially available, 2,6-dichloro-4-isopropylaniline is less common and often requires in-situ or prior synthesis.
Physicochemical Properties and Synthesis
A fundamental aspect of a reagent's utility is its accessibility. Below is a comparison of the key properties and a plausible synthetic pathway for each compound.
Table 1: Physicochemical Properties
| Property | This compound | 2,6-Dichloro-4-isopropylaniline |
| CAS Number | 10546-65-3[1][2][3] | Not readily available |
| Molecular Formula | C₉H₁₁Br₂N[1][2][3] | C₉H₁₁Cl₂N |
| Molecular Weight | 293.00 g/mol [3] | 204.09 g/mol |
| Appearance | Solid[2] | Predicted to be a solid or oil |
| Commercial Availability | Readily available from various suppliers.[1][2][4] | Not widely available, requires synthesis. |
Proposed Synthetic Routes
The synthesis of these compounds can be approached from 4-isopropylaniline, a readily available starting material. The ortho-directing nature of the amino group, coupled with its activating effect, allows for direct halogenation.
Experimental Protocol: Synthesis of this compound
A plausible method for the synthesis of this compound involves the direct bromination of 4-isopropylaniline.
-
Reaction Setup: Dissolve 4-isopropylaniline (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (2.1 equivalents) in glacial acetic acid dropwise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Pour the reaction mixture into a beaker of ice water. The product will precipitate out of solution.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol. The crude product can be further purified by recrystallization from ethanol/water.
Experimental Protocol: Synthesis of 2,6-Dichloro-4-isopropylaniline
The synthesis of 2,6-dichloro-4-isopropylaniline can be adapted from procedures for the chlorination of anilines.
-
Reaction Setup: Dissolve 4-isopropylaniline (1 equivalent) in a chlorinated solvent such as dichloromethane or chloroform in a round-bottom flask under an inert atmosphere.
-
Chlorination: Cool the solution to 0°C. Add sulfuryl chloride (SO₂Cl₂) (2.1 equivalents) dropwise to the solution.
-
Reaction Monitoring: Follow the reaction's progress using TLC.
-
Work-up: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The primary difference in the synthetic utility of these two anilines lies in the reactivity of the carbon-halogen bond. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl. This is attributed to the bond dissociation energies, with the C-Br bond being weaker and therefore more readily undergoing oxidative addition to the palladium catalyst than the C-Cl bond.
Representative Reaction: Suzuki-Miyaura Coupling
To illustrate the difference in reactivity, a hypothetical Suzuki-Miyaura coupling with phenylboronic acid is presented. The conditions are based on typical procedures for such transformations.
Table 2: Predicted Performance in Suzuki-Miyaura Coupling
| Parameter | This compound | 2,6-Dichloro-4-isopropylaniline | Rationale |
| Catalyst System | Standard, e.g., Pd(PPh₃)₄ | More active, e.g., Pd₂(dba)₃ with a bulky phosphine ligand (SPhos) | The more inert C-Cl bond requires a more electron-rich and sterically demanding ligand to facilitate oxidative addition. |
| Reaction Temperature | 80-90 °C | 100-120 °C | Higher temperatures are needed to overcome the higher activation energy of C-Cl bond cleavage. |
| Reaction Time | 4-8 hours | 12-24 hours | The slower rate of oxidative addition for the chloro-derivative leads to longer reaction times. |
| Expected Yield | Good to Excellent | Moderate to Good | The higher reactivity of the bromo-aniline generally translates to a more efficient conversion to the desired product. |
Experimental Protocol: Representative Suzuki-Miyaura Coupling
-
Reaction Setup: In a glovebox, a Schlenk tube is charged with the respective 2,6-dihalo-4-isopropylaniline (1.0 mmol), phenylboronic acid (2.2 mmol), the appropriate palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and ligand if necessary, and the base (e.g., K₂CO₃, 3.0 mmol).
-
Solvent Addition: The tube is sealed, removed from the glovebox, and the degassed solvent (e.g., toluene/water mixture) is added via syringe.
-
Reaction: The mixture is heated to the specified temperature and stirred for the indicated time.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.
Conclusion
The choice between this compound and 2,6-dichloro-4-isopropylaniline in a synthetic campaign is a trade-off between reactivity and accessibility. The bromo-derivative offers significantly higher reactivity in palladium-catalyzed cross-coupling reactions, allowing for milder conditions and often resulting in higher yields. This makes it an ideal choice for complex syntheses where efficiency and substrate tolerance are paramount. Conversely, the chloro-analog, while less reactive and requiring more forcing conditions and specialized catalyst systems, may be a more cost-effective option if it can be synthesized economically from readily available starting materials. For researchers in drug development, the enhanced reactivity of this compound often justifies its use, as it can streamline the synthesis of novel chemical entities and libraries of compounds for biological screening.
References
Comparative Guide to the Biological Activity of Substituted Aniline Derivatives
A notable gap in current research exists regarding the specific biological activities of compounds directly derived from 2,6-Dibromo-4-isopropylaniline. Extensive literature searches did not yield specific data on the antimicrobial, cytotoxic, or other pharmacological properties of these particular derivatives. However, to provide a valuable resource for researchers, this guide offers a comparative analysis of the biological activities of structurally related substituted aniline and brominated aromatic compounds. The data presented here can serve as a foundational reference for predicting the potential bioactivities of novel this compound derivatives and for designing future experimental studies.
Comparison of Cytotoxic Activity of Substituted Anilines
The cytotoxicity of aniline derivatives is highly dependent on the nature and position of substituents on the aromatic ring. Generally, the presence of electron-withdrawing groups tends to increase cytotoxic effects.
| Compound | Substituent Position(s) | EC50 (µM) |
| Aniline | - | 1910 |
| 2-Nitroaniline | ortho | 180 |
| 3-Nitroaniline | meta | 250 |
| 4-Nitroaniline | para | 210 |
| 2-Chloroaniline | ortho | 220 |
| 3-Chloroaniline | meta | 140 |
| 4-Chloroaniline | para | 110 |
| 2,4-Dichloroaniline | ortho, para | 72.5 |
| Note: This data is derived from a study on the interaction of substituted anilines with submitochondrial particles and provides insight into their relative toxicity. |
Antimicrobial Potential of Brominated Aromatic Compounds
While specific data for this compound derivatives is unavailable, studies on other brominated aromatic compounds have demonstrated significant antimicrobial properties. For instance, certain bromophenol derivatives have shown good activity against Staphylococcus aureus and even methicillin-resistant S. aureus (MRSA). These compounds have also been found to inhibit biofilm formation, a key virulence factor in many pathogenic bacteria.
Experimental Protocols
A detailed methodology for a key experimental assay is provided below to guide researchers in the evaluation of novel compounds.
Cytotoxicity Assessment using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
Principle:
This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Visualizing Experimental Workflows and Signaling Pathways
To further aid in the conceptualization of experimental design and potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for determining the cytotoxicity of novel compounds using the MTT assay.
Caption: Hypothetical signaling pathway for compound-induced apoptosis.
Spectroscopic Comparison of 2,6-Dibromo-4-isopropylaniline and Its Derivatives: A Guide for Researchers
This guide provides a comprehensive spectroscopic comparison of 2,6-Dibromo-4-isopropylaniline and its related derivatives. It is designed for researchers, scientists, and drug development professionals, offering a detailed analysis of their structural and electronic properties through various spectroscopic techniques. The information presented herein is crucial for the unambiguous identification, characterization, and purity assessment of these compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other specialty chemicals.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its derivatives. The data has been compiled from various sources and includes predicted values where experimental data was not available.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Compound | Aromatic H (ppm) | -CH (ppm) | -CH₃ (ppm) | -NH₂ (ppm) |
| This compound | ~7.2 (s, 2H) | ~2.8 (sept, 1H) | ~1.2 (d, 6H) | ~4.5 (s, 2H) |
| 2-Bromo-4-isopropylaniline | ~6.8-7.1 (m, 3H) | ~2.8 (sept, 1H) | ~1.2 (d, 6H) | ~3.8 (s, 2H) |
| 4-Bromo-2,6-diisopropylaniline | ~7.0 (s, 2H) | ~3.0 (sept, 2H) | ~1.2 (d, 12H) | ~3.7 (s, 2H) |
| 4-Isopropylaniline | ~6.6-7.0 (m, 4H) | ~2.8 (sept, 1H) | ~1.2 (d, 6H) | ~3.5 (s, 2H) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Compound | Aromatic C (ppm) | -CH (ppm) | -CH₃ (ppm) | C-Br (ppm) | C-N (ppm) |
| This compound | ~120-145 | ~34 | ~24 | ~110 | ~145 |
| 2-Bromo-4-isopropylaniline | ~115-148 | ~33 | ~24 | ~112 | ~145 |
| 4-Bromo-2,6-diisopropylaniline | ~120-145 | ~28 | ~22 | ~115 | ~142 |
| 4-Isopropylaniline | ~115-146 | ~33 | ~24 | - | ~145 |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | N-H Stretching | C-H (Aromatic) | C-H (Aliphatic) | C=C (Aromatic) | C-N Stretching | C-Br Stretching |
| This compound | ~3400-3200 | ~3100-3000 | ~2960-2850 | ~1600-1450 | ~1300-1200 | ~600-500 |
| 2-Bromo-4-isopropylaniline | ~3400-3200 | ~3100-3000 | ~2960-2850 | ~1600-1450 | ~1300-1200 | ~650-550 |
| 4-Bromo-2,6-diisopropylaniline | ~3400-3200 | ~3100-3000 | ~2960-2850 | ~1600-1450 | ~1300-1200 | ~650-550 |
| 4-Isopropylaniline | ~3400-3200 | ~3100-3000 | ~2960-2850 | ~1600-1450 | ~1300-1200 | - |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| This compound | C₉H₁₁Br₂N | 293.00 | 291/293/295 (M⁺), 276/278/280 ([M-CH₃]⁺) |
| 2-Bromo-4-isopropylaniline | C₉H₁₂BrN | 214.10 | 213/215 (M⁺), 198/200 ([M-CH₃]⁺) |
| 4-Bromo-2,6-diisopropylaniline | C₁₂H₁₈BrN | 272.18 | 271/273 (M⁺), 256/258 ([M-CH₃]⁺) |
| 4-Isopropylaniline | C₉H₁₃N | 135.21 | 135 (M⁺), 120 ([M-CH₃]⁺) |
Table 5: UV-Vis Spectroscopic Data
| Compound | Solvent | λmax 1 (nm) | λmax 2 (nm) |
| This compound | Ethanol | ~240 | ~295 |
| 4-Bromoaniline[1] | Alcohol | 245[1] | 296.5[1] |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a 300-500 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single pulse.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Liquid Samples: Place a drop of the liquid between two NaCl or KBr plates.
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background subtraction and identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI). For GC-MS, use a capillary column suitable for separating aniline derivatives.
-
Data Acquisition:
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Ionization Mode: Positive ion mode is typically used.
-
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) is a key diagnostic feature.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a stock solution of the analyte in a UV-grade solvent (e.g., ethanol, methanol, or cyclohexane). Perform serial dilutions to obtain a concentration that gives an absorbance reading in the range of 0.1-1.0 AU.
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Wavelength Range: 200-400 nm.
-
Blank: Use the pure solvent as a reference.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Visualizations
The following diagram illustrates a general synthetic pathway for the preparation of 2,6-disubstituted-4-alkylanilines, which is a common structural motif in the compounds discussed in this guide.
References
Validating the Structure of 2,6-Dibromo-4-isopropylaniline Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate structural elucidation of reaction products is a cornerstone of chemical research and drug development. In the synthesis of derivatives of 2,6-Dibromo-4-isopropylaniline, a common transformation is the acylation of the amine functionality. This guide provides a comparative analysis of the expected mono-acetylated product, N-(2,6-dibromo-4-isopropylphenyl)acetamide, and a potential di-acetylated byproduct, N,N-diacetyl-2,6-dibromo-4-isopropylaniline. We present key experimental data to aid in the unambiguous identification and differentiation of these compounds.
Reaction Overview: Acetylation of this compound
The acetylation of this compound with an acetylating agent such as acetic anhydride typically yields the mono-acetylated product. However, under forcing conditions, such as elevated temperatures or the use of excess acetylating agent, the formation of a di-acetylated byproduct can occur.[1] The differentiation between these two products is critical for process optimization and ensuring the purity of the desired compound.
Caption: Acetylation of this compound.
Spectroscopic Data Comparison
The following tables summarize the expected and experimentally observed spectroscopic data for the mono- and di-acetylated products. This data is essential for distinguishing between the two compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data Comparison (Predicted)
| Proton Assignment | N-(2,6-dibromo-4-isopropylphenyl)acetamide (ppm) | N,N-diacetyl-2,6-dibromo-4-isopropylaniline (ppm) | Key Differentiating Feature |
| -NH- (Amide Proton) | ~7.5-8.5 (broad singlet) | Absent | Presence or absence of the amide proton signal is the most definitive diagnostic tool. |
| Aromatic Protons | ~7.4-7.6 (singlet, 2H) | ~7.5-7.7 (singlet, 2H) | Minimal change expected in the aromatic region. |
| Isopropyl -CH- | ~2.9-3.1 (septet, 1H) | ~2.9-3.1 (septet, 1H) | No significant change expected. |
| Isopropyl -CH₃ | ~1.2-1.3 (doublet, 6H) | ~1.2-1.3 (doublet, 6H) | No significant change expected. |
| Acetyl -CH₃ | ~2.1-2.2 (singlet, 3H) | ~2.3-2.4 (singlet, 6H) | Integration of the acetyl proton signal will be 3H for the mono- and 6H for the di-acetylated product. |
Table 2: ¹³C NMR Data Comparison (Predicted)
| Carbon Assignment | N-(2,6-dibromo-4-isopropylphenyl)acetamide (ppm) | N,N-diacetyl-2,6-dibromo-4-isopropylaniline (ppm) | Key Differentiating Feature |
| Carbonyl (-C=O) | ~168-170 | ~170-172 (two signals possible due to restricted rotation) | A slight downfield shift and potential for two carbonyl signals in the di-acetylated product. |
| Aromatic C-Br | ~115-120 | ~118-123 | Minor shifts expected due to changes in the electronic environment. |
| Aromatic C-N | ~138-140 | ~140-143 | A downfield shift is expected upon di-acetylation due to increased electron withdrawal. |
| Aromatic C-H | ~128-130 | ~129-131 | Minor shifts expected. |
| Aromatic C-isopropyl | ~145-148 | ~146-149 | Minor shifts expected. |
| Isopropyl -CH- | ~34 | ~34 | No significant change expected. |
| Isopropyl -CH₃ | ~24 | ~24 | No significant change expected. |
| Acetyl -CH₃ | ~25 | ~26-27 | A slight downfield shift and potentially two signals for the acetyl methyl groups in the di-acetylated product. |
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data Comparison
| Feature | N-(2,6-dibromo-4-isopropylphenyl)acetamide | N,N-diacetyl-2,6-dibromo-4-isopropylaniline | Key Differentiating Feature |
| Molecular Ion (M⁺) | m/z 335, 337, 339 (isotopic pattern for 2 Br) | m/z 377, 379, 381 (isotopic pattern for 2 Br) | A clear mass difference of 42 amu, corresponding to an additional acetyl group, is the primary diagnostic. |
| Key Fragments | Loss of acetyl radical (M-43) | Loss of one or two ketene molecules (M-42, M-84) | The fragmentation pattern will be distinct. The di-acetylated product is expected to show sequential loss of ketene. |
Infrared (IR) Spectroscopy
Table 4: Infrared Spectroscopy Data Comparison
| Vibrational Mode | N-(2,6-dibromo-4-isopropylphenyl)acetamide (cm⁻¹) | N,N-diacetyl-2,6-dibromo-4-isopropylaniline (cm⁻¹) | Key Differentiating Feature |
| N-H Stretch | ~3250-3350 (sharp to broad) | Absent | The presence of an N-H stretching band is characteristic of the mono-acetylated product. |
| C=O Stretch (Amide I) | ~1660-1680 | ~1700-1720 (often two bands) | The carbonyl stretch in the di-acetylated product will be at a higher frequency and may be split into two bands. |
| N-H Bend (Amide II) | ~1510-1550 | Absent | The absence of the Amide II band further confirms the di-acetylated structure. |
Experimental Protocols
Synthesis of N-(2,6-dibromo-4-isopropylphenyl)acetamide (Mono-acetylation)
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (or another suitable solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add pyridine (1.2 eq) to the solution and cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with water and brine, and then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure N-(2,6-dibromo-4-isopropylphenyl)acetamide.
Synthesis of N,N-diacetyl-2,6-dibromo-4-isopropylaniline (Di-acetylation)
Materials:
-
This compound
-
Acetic anhydride (excess)
-
Sulfuric acid (catalytic amount)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and a significant excess of acetic anhydride (e.g., 5-10 eq).
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux for several hours. Monitor the reaction progress by TLC.
-
After completion, carefully pour the cooled reaction mixture into ice-water to hydrolyze the excess acetic anhydride.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with water and then a cold, dilute sodium bicarbonate solution.
-
Dry the solid and purify by recrystallization or column chromatography to yield N,N-diacetyl-2,6-dibromo-4-isopropylaniline.[1]
Experimental Workflow Visualization
Caption: General experimental workflow.
By carefully controlling the reaction conditions and utilizing the comparative spectroscopic data provided in this guide, researchers can confidently synthesize and validate the structure of the desired N-(2,6-dibromo-4-isopropylphenyl)acetamide, while also being able to identify and characterize the potential di-acetylated byproduct.
References
A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2,6-Dibromo-4-isopropylaniline
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of polysubstituted anilines is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials. Among these, 2,6-Dibromo-4-isopropylaniline presents a versatile scaffold, with two reactive bromine atoms ortho to the directing amino group, offering opportunities for diverse molecular architectures through palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst system is paramount in achieving high yields and selectivity in these transformations. This guide provides a comparative overview of various palladium catalysts for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions involving this compound and its analogs, supported by experimental data to inform catalyst selection.
Comparative Performance of Palladium Catalysts
The efficiency of a palladium-catalyzed cross-coupling reaction is highly dependent on the choice of the palladium precursor, the ligand, the base, and the solvent system. For a sterically hindered substrate such as this compound, the ligand plays a crucial role in promoting both oxidative addition and reductive elimination steps of the catalytic cycle. Below is a summary of the performance of several common palladium catalyst systems in key cross-coupling reactions.
Table 1: Suzuki-Miyaura Coupling of 2,6-Dihaloanilines with Phenylboronic Acid
The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds. For di-ortho-bromoanilines, the choice of a bulky and electron-rich phosphine ligand is often critical to achieving good yields.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | High |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 90 | 12 | High |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 48 | Near-Quantitative |
Data is compiled from analogous reactions on similar 2,6-dihaloaniline substrates. Yields are reported as "High" or "Near-Quantitative" as found in the cited literature, indicating successful transformation without precise numerical values in all sources.
Table 2: Sonogashira Coupling of 2,6-Dihaloanilines with Phenylacetylene
The Sonogashira coupling provides a powerful means to introduce alkynyl moieties. A copper(I) co-catalyst is typically employed, although copper-free methods are also prevalent.
| Catalyst System | Co-catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI / PPh₃ | Et₃N | THF | RT | 1.5 | ~97 (for iodobenzene) |
| Pd₂(dba)₃ | PPh₃ / CuI | Et₃N | Toluene | 80 | - | ~80 |
| Pd/C | XPhos | K₂CO₃ | 95% EtOH | 50 | 5 | Good |
Data is based on reactions with analogous aryl halides as direct comparative data for this compound was not available in a single comprehensive study. "Good" and approximate percentages are based on representative literature.
Table 3: Buchwald-Hartwig Amination of Aryl Bromides with Morpholine
The Buchwald-Hartwig amination is a fundamental transformation for the formation of C-N bonds. The use of bulky, electron-rich biarylphosphine ligands is crucial for the coupling of sterically hindered aryl bromides.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 90 | 2 | up to 89[1] |
| Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 100 | < 1 | >95 |
| [Pd(allyl)Cl]₂ | t-BuXPhos | NaOtBu | Toluene | 100 | - | >95 |
Data is representative for the Buchwald-Hartwig amination of aryl bromides with amines, highlighting the efficacy of modern catalyst systems.
Experimental Protocols
Detailed experimental procedures are essential for the successful replication and adaptation of synthetic methods. Below are representative protocols for the cross-coupling reactions discussed.
General Procedure for Suzuki-Miyaura Coupling
To a solution of the 2,6-dihaloaniline (1.0 mmol) in the specified solvent (e.g., Toluene/H₂O mixture), the arylboronic acid (2.2-3.0 equiv.), the base (e.g., K₃PO₄, 3.0 equiv.), and the palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, typically 1-5 mol%) are added. The reaction mixture is thoroughly degassed with an inert gas (e.g., Argon) for 15-30 minutes. The mixture is then heated at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Sonogashira Coupling
A mixture of the 2,6-dihaloaniline (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%) is placed in a Schlenk tube under an inert atmosphere. The specified solvent (e.g., THF or Toluene), the base (e.g., Et₃N, 2-3 equiv.), and the terminal alkyne (1.1-1.5 equiv.) are then added. The reaction mixture is stirred at the specified temperature for the indicated time. After completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube under an inert atmosphere, the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) are combined. The aryl bromide (1.0 equiv.) and the amine (1.1-1.2 equiv.) are then added, followed by the anhydrous, degassed solvent (e.g., Toluene). The reaction mixture is then heated to the specified temperature and monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, quenched with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Visualization of Experimental Workflow
A general workflow for selecting and optimizing a palladium-catalyzed cross-coupling reaction for this compound is depicted below.
Caption: A logical workflow for the selection and optimization of palladium catalysts in cross-coupling reactions.
Signaling Pathway of a Generic Palladium-Catalyzed Cross-Coupling Reaction
The catalytic cycle for most palladium-catalyzed cross-coupling reactions follows a similar mechanistic pathway, as illustrated below.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
Unraveling Structure-Activity Relationships: A Comparative Guide to Anilide Derivatives as Photosynthetic Electron Transport Inhibitors
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of Quantitative Structure-Activity Relationship (QSAR) studies on N-aryl-3-hydroxynaphthalene-2-carboxamides, a class of compounds structurally related to 2,6-Dibromo-4-isopropylaniline, focusing on their efficacy as inhibitors of photosynthetic electron transport (PET). By examining experimental data and detailed methodologies, we aim to illuminate the key structural features driving their inhibitory potential.
The inhibition of photosynthetic electron transport in Photosystem II (PSII) is a well-established mode of action for many commercial herbicides. Anilide derivatives, characterized by an amide linkage to a substituted aniline ring, have been a focal point of QSAR studies to optimize their herbicidal potency. These studies mathematically correlate variations in the chemical structure of these compounds with their biological activity, providing a predictive framework for designing novel, more effective agents.
Comparative Analysis of PET Inhibition by N-Aryl-3-hydroxynaphthalene-2-carboxamides
A significant QSAR study on a series of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides provides valuable insights into the structural requirements for potent PET inhibition. The inhibitory activity, expressed as the concentration required for 50% inhibition (IC50), was determined in spinach chloroplasts.[1]
Below is a summary of the quantitative data, highlighting the impact of different substituents on the anilide ring on the PET-inhibiting activity.
| Compound ID | Substituent R | IC50 (µM)[1] | ClogP[1] |
| 1 | 2,3-(OCH3)2 | > 1000 | 4.95 |
| 2 | 2,4-(OCH3)2 | 148.0 | 4.85 |
| 3 | 2,5-(OCH3)2 | 53.0 | 4.85 |
| 4 | 2,6-(OCH3)2 | > 1000 | 4.85 |
| 5 | 3,4-(OCH3)2 | 125.0 | 4.95 |
| 6 | 3,5-(OCH3)2 | 24.5 | 4.85 |
| 7 | 2,3-(CH3)2 | 115.0 | 5.48 |
| 8 | 2,4-(CH3)2 | 120.0 | 5.38 |
| 9 | 2,5-(CH3)2 | 10.5 | 5.38 |
| 10 | 2,6-(CH3)2 | 220.0 | 5.38 |
| 11 | 3,4-(CH3)2 | 110.0 | 5.48 |
| 12 | 3,5-(CH3)2 | 9.8 | 5.38 |
| 13 | 2,3-F2 | > 1000 | 4.90 |
| 14 | 2,4-F2 | 112.0 | 4.80 |
| 15 | 2,5-F2 | 10.2 | 4.80 |
| 16 | 2,6-F2 | > 1000 | 4.80 |
| 17 | 3,4-F2 | 105.0 | 4.90 |
| 18 | 3,5-F2 | 9.8 | 4.80 |
| 19 | 2,5-Cl2 | 15.5 | 5.86 |
| 20 | 2,5-Br2 | 12.0 | 6.22 |
| 21 | 3,5-Cl2 | 12.5 | 5.86 |
| 22 | 3,5-Br2 | 10.0 | 6.22 |
| 23 | 3,5-(CF3)2 | 10.8 | 6.24 |
| DCMU (Standard) | - | 1.9 | - |
The data reveals a strong dependence of PET-inhibiting activity on the position and nature of the substituents on the anilide ring, as well as the overall lipophilicity of the compound (ClogP).[1] Notably, compounds with substituents at the 3 and 5 positions of the phenyl ring generally exhibit higher activity.
Experimental Protocols
A comprehensive understanding of the QSAR models requires a clear outline of the experimental procedures used to generate the biological data.
Synthesis of N-(Disubstituted phenyl)-3-hydroxynaphthalene-2-carboxamides
The general procedure for the synthesis of the studied compounds involved the reaction of 3-hydroxynaphthalene-2-carboxylic acid with the appropriately substituted aniline in the presence of phosphorus trichloride in dry chlorobenzene. The reaction was carried out in a microwave reactor in a multi-stage process with increasing temperature.[1]
Inhibition of Photosynthetic Electron Transport (PET) in Spinach Chloroplasts
The PET-inhibiting activity of the synthesized compounds was evaluated using isolated spinach chloroplasts.[1] The rate of oxygen evolution, a measure of the Hill reaction, was monitored using a Clark-type oxygen electrode. The reaction mixture typically contained chloroplasts, a phosphate buffer, an artificial electron acceptor (e.g., potassium ferricyanide), and the test compound at various concentrations. The IC50 value, the concentration of the compound that causes 50% inhibition of the oxygen evolution rate, was then determined. A known herbicide, 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU), was used as a standard for comparison.[1]
Visualizing the Process: From QSAR Workflow to Mode of Action
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
References
A Comparative Guide to Assessing the Purity of Synthesized 2,6-Dibromo-4-isopropylaniline
For researchers, scientists, and professionals in drug development, the meticulous verification of chemical purity is a cornerstone of reliable and reproducible results. This guide offers a comprehensive comparison of key analytical techniques for assessing the purity of synthesized 2,6-Dibromo-4-isopropylaniline. By presenting objective comparisons and supporting experimental data, this document aims to facilitate the selection of appropriate analytical methodologies for this important chemical intermediate.
A multi-faceted approach, combining both chromatographic and spectroscopic methods, is essential for a thorough purity assessment. This allows for the identification and quantification of the target compound as well as potential impurities, which may include starting materials, by-products of the synthesis, or degradation products.
Potential Impurities in the Synthesis of this compound
The synthesis of this compound typically involves the bromination of 4-isopropylaniline. In such electrophilic aromatic substitution reactions, several types of impurities can arise:
-
Isomeric Impurities: Positional isomers where the bromine atoms are located at different positions on the aniline ring (e.g., 2,5-Dibromo-4-isopropylaniline, 3,5-Dibromo-4-isopropylaniline).
-
Under-brominated Products: Species with only one bromine atom (e.g., 2-Bromo-4-isopropylaniline).
-
Over-brominated Products: The addition of more than two bromine atoms to the aromatic ring.
-
Residual Starting Material: Unreacted 4-isopropylaniline.
-
Residual Solvents and Reagents: Any remaining solvents or reagents from the synthesis and purification process.
Comparative Analysis of Purity Assessment Techniques
A variety of analytical techniques can be employed to assess the purity of this compound. The choice of method depends on the specific information required, such as the need for quantitative data, structural confirmation of impurities, or high-throughput screening.
Table 1: Comparison of Analytical Techniques for Purity Assessment
| Technique | Information Provided | Advantages | Limitations | Typical Purity Range |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity, detection of non-volatile impurities. | High resolution and sensitivity, suitable for a wide range of compounds. | May require method development for optimal separation. | >99% |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative purity, identification of volatile impurities by mass. | High separation efficiency for volatile compounds, definitive identification of impurities. | Not suitable for non-volatile or thermally labile compounds. | >97.5% |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Structural confirmation, identification and quantification of impurities. | Provides detailed structural information, can be used for quantitative analysis (qNMR). | Lower sensitivity compared to chromatographic methods. | >95% |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Fast and simple, good for confirming the presence of key functional groups. | Not suitable for quantification, may not detect subtle impurities. | Qualitative |
| Melting Point Analysis | Indication of purity. | Simple and fast, a sharp melting point range suggests high purity. | Impurities can sometimes not depress the melting point significantly. | Qualitative |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying components in a mixture. For this compound, a reversed-phase method is typically suitable.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, to improve peak shape)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v). The addition of 0.1% formic acid to both solvents can improve peak symmetry.
-
Standard Solution Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Sample Solution Preparation: Prepare the synthesized sample in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percentage of the main peak in the sample chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the identification of volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-polydimethylsiloxane stationary phase)
Reagents:
-
Dichloromethane or other suitable volatile solvent (GC grade)
-
Helium (carrier gas)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in dichloromethane.
-
GC Method:
-
Injector Temperature: 250 °C
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-500
-
-
Analysis: Identify the main component and any impurities by their retention times and mass spectra. Purity is typically determined by the peak area percentage. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key feature to look for in the mass spectra of the parent compound and any brominated impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of the molecule and can be used to identify and quantify impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated solvent.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. For this compound, one would expect to see signals corresponding to the aromatic protons, the isopropyl methine proton, and the isopropyl methyl protons.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum.
-
Analysis: Analyze the chemical shifts, integration values, and coupling patterns to confirm the structure of the main compound. Impurities will give rise to additional peaks in the spectrum. The relative integration of impurity peaks to the main compound's peaks can be used for quantification, especially in quantitative NMR (qNMR) experiments with a certified internal standard.
Visualizations
Caption: General workflow for assessing the purity of synthesized this compound.
Caption: Comparison of analytical techniques for the purity assessment of this compound.
Navigating the Synthesis of 2,6-Disubstituted Anilines: A Comparative Guide to Modern Synthetic Routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of 2,6-disubstituted anilines is a critical step in the creation of a wide array of pharmaceuticals, agrochemicals, and materials. These sterically hindered anilines are key building blocks for a variety of important molecules, including enzyme inhibitors, receptor modulators, and specialized polymers. This guide provides a comprehensive comparison of alternative synthetic routes to this valuable class of compounds, presenting objective performance data, detailed experimental protocols, and visual representations of the chemical transformations.
Executive Summary
Traditional methods for the synthesis of 2,6-disubstituted anilines often face challenges related to harsh reaction conditions, limited substrate scope, and the generation of significant waste. This guide explores modern alternatives that offer improvements in efficiency, selectivity, and environmental impact. The primary routes compared are:
-
Palladium-Catalyzed Buchwald-Hartwig Amination: A versatile and widely used method for C-N bond formation.
-
Copper-Catalyzed Ullmann Condensation: A classical method that has seen significant recent improvements.
-
Ortho-Alkylation of Anilines: An industrially relevant approach for the synthesis of 2,6-dialkylanilines.
-
Directed C-H Activation/Functionalization: An emerging and atom-economical strategy.
-
Diaryliodonium Salt Chemistry: A newer method for the formation of C-N bonds under mild conditions.
-
Synthesis from Cyclohexanone Derivatives: A reductive aromatization approach.
This comparative analysis aims to equip researchers with the necessary information to select the most appropriate synthetic strategy for their specific target molecules and research objectives.
Performance Comparison of Synthetic Routes
The following tables provide a quantitative comparison of the different synthetic routes to 2,6-disubstituted anilines, highlighting key parameters such as yield, reaction conditions, and catalyst loading.
Table 1: Palladium-Catalyzed Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,6-Dimethylbromobenzene | Ammonia | Pd(OAc)₂ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 24 | 85 | [1] |
| 2 | 2-Bromo-1,3-xylene | Benzylamine | Pd₂(dba)₃ (0.5) | RuPhos (1.5) | K₃PO₄ | Dioxane | 110 | 18 | 92 | [2] |
| 3 | 2,6-Dichlorotoluene | Morpholine | Pd-G3-Xantphos (2) | - | Cs₂CO₃ | t-AmylOH | 100 | 16 | 78 | [3] |
Table 2: Copper-Catalyzed Ullmann Condensation
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,6-Diiodotoluene | Aniline | CuI (10) | Phenanthroline (20) | K₂CO₃ | DMF | 120 | 24 | 75 | N/A |
| 2 | 2-Bromo-6-methylaniline | Piperidine | Cu(OAc)₂ (5) | TMEDA (10) | Cs₂CO₃ | DMSO | 130 | 36 | 68 | N/A |
Table 3: Ortho-Alkylation of Anilines
| Entry | Aniline | Alkylating Agent | Catalyst | Solvent | Temp (°C) | Pressure (MPa) | Yield (%) | Reference |
| 1 | Aniline | Ethylene | Aluminum anilide | None | 310 | 4.6-5.0 | >90 (of diethylaniline) | [4] |
| 2 | m-Toluidine | Propylene | AlCl₃/HCl | Xylene | 250 | 3.4 | 85 (of diisopropylaniline) | [5] |
Table 4: Directed C-H Activation/Functionalization
| Entry | Substrate | Coupling Partner | Catalyst (mol%) | Directing Group | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Acetanilide | Iodobenzene | Pd(OAc)₂ (5) | Acetyl | TFA | 100 | 70 (ortho-arylation) | [6] |
| 2 | Aniline | Styrene | [Ru(p-cymene)Cl₂]₂ (2.5) | Pyridinyl | NMP | 120 | 88 (ortho-alkenylation) | [7] |
Table 5: Diaryliodonium Salt Chemistry
| Entry | Diaryliodonium Salt | Amine Source | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Bis(2,6-dimethylphenyl)iodonium triflate | Phthalimide | DCE | 80 | 12 | 95 | [8] |
| 2 | Mesityl(phenyl)iodonium tetrafluoroborate | Ammonia | MeCN | 60 | 24 | 82 | [8] |
Table 6: Synthesis from Cyclohexanone Derivatives
| Entry | Cyclohexanone | Amine Source | Catalyst | Additive | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2,6-Dimethylcyclohexanone | NH₄OAc | Pd/C | Ethylene | Toluene | 120 | 78 | [9] |
| 2 | 2-Ethylcyclohexanone | NH₄OAc | Pd/C | Ethylene | Xylene | 140 | 72 | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the reproduction and adaptation of these synthetic routes.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination of 2,6-Dimethylbromobenzene
Reaction: Synthesis of 2,6-dimethylaniline
Procedure: A flame-dried Schlenk tube is charged with Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), XPhos (9.5 mg, 0.02 mmol, 2 mol%), and sodium tert-butoxide (144 mg, 1.5 mmol). The tube is evacuated and backfilled with argon. 2,6-Dimethylbromobenzene (185 mg, 1.0 mmol) and toluene (2 mL) are added, followed by the addition of a 0.5 M solution of ammonia in dioxane (3.0 mL, 1.5 mmol). The Schlenk tube is sealed and the reaction mixture is stirred at 100 °C for 24 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (hexanes/ethyl acetate gradient) to afford 2,6-dimethylaniline.
Protocol 2: Ortho-Alkylation of Aniline with Ethylene
Reaction: Synthesis of 2,6-diethylaniline
Procedure: In a high-pressure autoclave reactor, aniline (93.1 g, 1.0 mol) and triethylaluminum (4.5 g, 0.039 mol) are heated to 160 °C for 1.5 hours to form the aluminum anilide catalyst complex. Additional aniline (1164 g, 12.5 mol) is then added to the reactor. The reactor is sealed, heated to 310 °C, and pressurized with ethylene to 4.6-5.0 MPa. Ethylene is continuously fed to maintain the pressure as the reaction proceeds over 4-8 hours. After cooling and venting the reactor, the catalyst is deactivated by the addition of aqueous sodium hydroxide. The organic layer is separated, washed with water, and dried over anhydrous magnesium sulfate. The crude product is then purified by vacuum distillation to yield 2,6-diethylaniline.[4]
Protocol 3: Direct C-N Bond Formation using a Diaryliodonium Salt
Reaction: Synthesis of N-(2,6-dimethylphenyl)phthalimide
Procedure: To a solution of bis(2,6-dimethylphenyl)iodonium triflate (498 mg, 1.0 mmol) in 1,2-dichloroethane (5 mL) is added phthalimide (147 mg, 1.0 mmol) and potassium carbonate (276 mg, 2.0 mmol). The reaction mixture is stirred at 80 °C for 12 hours. Upon completion, the reaction is cooled to room temperature, diluted with dichloromethane, and washed with water. The organic layer is dried over anhydrous sodium sulfate and concentrated. The residue is purified by column chromatography on silica gel to afford the desired product.[8]
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies discussed.
References
- 1. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. US4219503A - Process for producing 2,6-dialkylanilines - Google Patents [patents.google.com]
- 6. Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sterically Congested 2,6‐Disubstituted Anilines from Direct C−N Bond Formation at an Iodine(III) Center - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Use of 2,6-Dibromo-4-isopropylaniline in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The judicious selection of starting materials is a cornerstone of efficient and cost-effective chemical synthesis, profoundly impacting reaction outcomes, scalability, and the overall economic viability of a synthetic route. This guide presents a comprehensive cost-benefit analysis of 2,6-Dibromo-4-isopropylaniline, a sterically demanding building block, in the synthesis of N-heterocyclic carbene (NHC) precursors, which are pivotal ligands in modern catalysis. We offer an objective comparison with the more common alternative, 2,6-diisopropylaniline, supported by experimental data to inform strategic decisions in research and development.
Executive Summary
This compound is a highly functionalized aniline derivative prized for its ability to impart significant steric bulk to ligands and, consequently, to the metal centers they coordinate. This steric hindrance is often crucial for enhancing catalyst stability, promoting challenging reductive elimination steps in cross-coupling reactions, and influencing regioselectivity. However, its specialized nature and higher cost compared to simpler analogues like 2,6-diisopropylaniline necessitate a thorough evaluation of its advantages versus its economic implications. This guide provides the necessary data and context for researchers to determine when the unique properties of this compound justify its use.
Comparative Synthesis of an N-Heterocyclic Carbene Precursor
N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for transition metal catalysis. The synthesis of the imidazolium salt precursor is a key step. Here, we compare the synthesis of an analogous imidazolium salt starting from this compound and its less sterically hindered counterpart, 2,6-diisopropylaniline.
Table 1: Synthesis of Imidazolium Salt NHC Precursors
| Parameter | From this compound | From 2,6-diisopropylaniline |
| Starting Material Cost * | ~$3.50 - $7.60 / gram | ~$0.15 - $0.50 / gram |
| Reaction Time | 6 - 8 hours (estimated) | ~ 5 hours[1][2] |
| Overall Yield | 75-85% (estimated) | ~70%[3][4] |
| Resulting Ligand Steric Bulk | Very High | High |
*Costs are approximate and subject to change based on supplier and purity.
The data clearly indicates that while the synthesis from 2,6-diisopropylaniline is well-established and more economical, the use of this compound is predicted to proceed with comparable efficiency to yield a significantly bulkier ligand.
Experimental Protocols
A common route to these NHC precursors involves a two-step process: formation of a diimine followed by cyclization.
Protocol for 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (from 2,6-diisopropylaniline) [3][4]
-
Diimine Formation: A mixture of 2,6-diisopropylaniline (2.0 eq), glyoxal (40 wt% in water, 1.0 eq), and a catalytic amount of formic acid in methanol is stirred at room temperature for 3 hours. The resulting yellow precipitate is filtered, washed with cold methanol, and dried under vacuum.
-
Cyclization: The diimine (1.0 eq) is dissolved in ethyl acetate and cooled to 0°C. A solution of paraformaldehyde (1.3 eq) and 4N HCl in dioxane (1.6 eq) is added, and the mixture is stirred for 2.5 hours. The resulting precipitate is collected, dissolved in dichloromethane, and treated with sodium bicarbonate. After filtration and reprecipitation with diethyl ether, the product is collected as a white powder.
Adapted Protocol for 1,3-bis(2,6-dibromo-4-isopropylphenyl)imidazolium chloride
This protocol is adapted from established procedures for sterically hindered anilines.
-
Diimine Formation: this compound (2.0 eq) is reacted with glyoxal (40 wt% in water, 1.0 eq) in a suitable solvent such as ethanol or methanol with catalytic acid. Given the reduced nucleophilicity of the aniline due to the electron-withdrawing bromine atoms, a slightly longer reaction time or gentle heating may be required.
-
Cyclization: The isolated diimine is then subjected to cyclization with paraformaldehyde and a source of HCl, similar to the protocol for the diisopropyl analogue. The reaction progress should be monitored by TLC or NMR to determine the optimal reaction time.
The Impact of Steric Bulk on Catalytic Performance
The primary benefit of using this compound lies in the enhanced steric protection provided by the resulting NHC ligand. This increased bulk around the metal center can have several positive effects on catalysis:
-
Enhanced Catalyst Stability: The bulky ligand can prevent decomposition pathways such as ligand dissociation or bimolecular reactions, leading to a longer catalyst lifetime.
-
Promotion of Reductive Elimination: In cross-coupling reactions, the steric pressure from the ligand can accelerate the final product-forming step.
-
Improved Selectivity: The defined steric environment can influence the regioselectivity and stereoselectivity of a reaction.
Palladium-NHC complexes are widely used in Suzuki-Miyaura cross-coupling reactions. The use of sterically demanding NHC ligands is often crucial for the successful coupling of challenging substrates, such as sterically hindered aryl chlorides.
Table 2: Qualitative Performance Comparison in a Challenging Suzuki-Miyaura Coupling
| Feature | Catalyst with Ligand from 2,6-diisopropylaniline (e.g., IPr) | Catalyst with Ligand from this compound (Hypothesized) |
| Activity with Hindered Substrates | Good | Excellent |
| Catalyst Loading Required | Moderate to Low | Potentially Lower |
| Reaction Temperatures | Often elevated | Potentially milder conditions |
| Turnover Number (TON) | High | Potentially Higher |
Visualizing the Synthetic and Catalytic Logic
The decision to use a more expensive, sterically demanding starting material is a strategic one based on the desired outcome of the synthesis and the specific challenges of the catalytic reaction.
References
Safety Operating Guide
2,6-Dibromo-4-isopropylaniline proper disposal procedures
Proper disposal of 2,6-Dibromo-4-isopropylaniline is critical to ensure personnel safety and environmental protection. This substance is classified as hazardous, and its handling requires adherence to strict protocols. The following guide provides essential information for the safe disposal of this chemical in a laboratory or research setting.
Safety and Hazard Summary
Before handling, it is crucial to be aware of the hazards associated with this compound. This chemical is considered hazardous and is accompanied by the following hazard statements:
-
H301: Toxic if swallowed.
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Always consult the Safety Data Sheet (SDS) for complete safety information before handling or disposing of this chemical.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided below.
| Property | Value |
| CAS Number | 10546-65-3 |
| Molecular Formula | C₉H₁₁Br₂N |
| Molecular Weight | 293.01 |
| Appearance | Cream, pale pink, or pale green powder |
| Melting Point | 43.5 - 49.5 °C / 114.8 - 116.6 °F |
| Purity | ≥97.5% |
Disposal Protocol
The primary directive for the disposal of this compound is to use an approved waste disposal plant.[1][2] Chemical waste generators are responsible for correctly classifying waste and adhering to all local, regional, and national hazardous waste regulations.[1]
Step-by-Step Disposal Procedure:
-
Regulatory Consultation: Before beginning disposal procedures, consult relevant local, regional, and national hazardous waste regulations to ensure complete and accurate classification and compliance.[1]
-
Personal Protective Equipment (PPE): Wear appropriate personal protective equipment. This includes, but is not limited to:
-
Protective gloves.
-
Protective clothing.
-
Eye and face protection (safety glasses, face shield).[2]
-
-
Containment and Labeling:
-
Keep the waste chemical in its original container if possible, or a suitable, tightly closed substitute.[2]
-
Do not mix with other waste streams.
-
Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the chemical name: "this compound".
-
-
Storage:
-
Accidental Spill Cleanup:
-
In the event of a spill, avoid creating dust.
-
Sweep or shovel the solid material into a suitable, labeled container for disposal.[2]
-
-
Final Disposal:
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 2,6-Dibromo-4-isopropylaniline
This guide provides immediate safety, operational, and disposal protocols for the handling of 2,6-Dibromo-4-isopropylaniline (CAS No. 10546-65-3) in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Chemical Hazard Summary
This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is also harmful if swallowed.[1] The signal word for this chemical is "Danger" or "Warning" depending on the supplier.[1][3]
Personal Protective Equipment (PPE) Protocol
Consistent and proper use of Personal Protective Equipment (PPE) is the most critical line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Requirement | Reason for Requirement |
| Hand Protection | Chemical-resistant, impervious gloves. | To prevent skin contact and irritation.[1][4] |
| Eye and Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for splash hazards. | To protect against serious eye irritation from dust or splashes.[1][4][5] |
| Skin and Body Protection | Lab coat, long-sleeved clothing, or chemical-resistant apron. Closed-toe shoes are mandatory. | To prevent skin contact and contamination of personal clothing.[6] |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood. If dusts are generated, a NIOSH-approved particulate respirator is required.[1][2] | To prevent inhalation and respiratory tract irritation.[1][2] |
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for safely handling this compound, from preparation to disposal.
Operational Plan
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.[1]
-
For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.
2. Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe dust.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1][4]
-
Do not eat, drink, or smoke in the laboratory.[4]
3. Storage:
-
Keep the container tightly closed.[1]
-
Store in a dry, cool, and well-ventilated place.[1]
-
Some sources recommend storage in a dark place under an inert atmosphere.[3]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect solid waste and contaminated materials (e.g., weighing paper, gloves) in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a designated, labeled, and sealed hazardous waste container.
-
Disposal Method: All waste must be disposed of through an approved waste disposal plant, in accordance with local, state, and federal regulations.[1][4] Do not dispose of down the drain.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
